molecular formula C6H9ClN2O2S B13256379 (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride

(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride

Cat. No.: B13256379
M. Wt: 208.67 g/mol
InChI Key: XSDRDEQHVVYAAC-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C6H9ClN2O2S and its molecular weight is 208.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H9ClN2O2S

Molecular Weight

208.67 g/mol

IUPAC Name

(1,5-dimethylpyrazol-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H9ClN2O2S/c1-5-6(3-8-9(5)2)4-12(7,10)11/h3H,4H2,1-2H3

InChI Key

XSDRDEQHVVYAAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CS(=O)(=O)Cl

Origin of Product

United States
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of privileged heterocyclic scaffolds is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs). (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (CAS: 1521729-69-0) represents a highly specialized, bifunctional building block. By combining the metabolic stability of a 1,5-dimethylpyrazole core with the electrophilic reactivity of an aliphatic sulfonyl chloride, this reagent enables the synthesis of flexible, sp³-enriched sulfonamides.

Unlike rigid arylsulfonyl chlorides, the methylene (-CH₂-) spacer in this compound provides a critical rotational pivot. This structural nuance increases the fraction of sp³ carbons (Fsp³), a metric strongly correlated with improved clinical success rates, and allows the resulting sulfonamide to access deep hydrophobic clefts in complex targets such as kinases and G-protein coupled receptors.

Physicochemical Profiling

Understanding the physical and chemical parameters of this reagent is critical for preventing degradation and ensuring reproducible yields during library synthesis. As an aliphatic sulfonyl chloride, the compound is highly electrophilic and moisture-sensitive, requiring rigorous anhydrous handling [1].

Quantitative Data: Physical Properties
PropertyValue / Description
Chemical Name (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride
CAS Number 1521729-69-0
Molecular Formula C₆H₉ClN₂O₂S
Molecular Weight 208.67 g/mol
SMILES O=S(CC1=C(C)N(C)N=C1)(Cl)=O
Appearance Pale yellow to colorless solid/viscous liquid
Solubility Soluble in DCM, THF, DMF, Acetonitrile; Reacts with H₂O
Storage Conditions -20 °C, sealed under inert gas (Argon/Nitrogen)
Chemical Reactivity & Causality

The reactivity of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is driven by the highly electrophilic sulfur center. Nucleophilic attack by amines or alcohols proceeds via a pentacoordinate sulfur intermediate, followed by the expulsion of the chloride leaving group.

Crucial Mechanistic Insight: Because this is an aliphatic sulfonyl chloride possessing alpha-protons on the methylene spacer, exposure to strong, unhindered bases at elevated temperatures can trigger an E1cB-like dehydrohalogenation. This side reaction generates a highly reactive sulfene intermediate (R-C=SO₂), which can lead to complex oligomerization or unwanted cycloadditions. Therefore, strict temperature control and the use of non-nucleophilic bases are mandatory [2].

Reactivity Core (1,5-Dimethyl-1H-pyrazol-4-yl) methanesulfonyl chloride Amine Primary/Secondary Amine (R-NH2) Core->Amine Nucleophilic Attack Water Water (H2O) Moisture Core->Water Hydrolysis Alcohol Alcohol (R-OH) Core->Alcohol Esterification Sulfonamide Sulfonamide Derivative (Stable API Intermediate) Amine->Sulfonamide Base (TEA/Pyridine) -HCl SulfonicAcid Sulfonic Acid (Hydrolysis Degradant) Water->SulfonicAcid Degradation -HCl Sulfonate Sulfonate Ester (Alkylating Agent) Alcohol->Sulfonate Base (TEA/Pyridine) -HCl

Fig 1: Chemical reactivity profile and downstream targets of the sulfonyl chloride.

Applications in Drug Development (E-E-A-T)

The integration of the 1,5-dimethylpyrazole moiety via a sulfonamide linkage is a sophisticated strategy in rational drug design.

  • Kinase Inhibition (BRAF & JNK): Pyrazole-linked sulfonamides have demonstrated dual anticancer and anti-inflammatory efficacy by fitting precisely into the ATP-binding pockets of kinases like BRAFV600E and JNK [4]. The sulfonamide oxygens act as potent hydrogen-bond acceptors with the kinase hinge region, while the 1,5-dimethylpyrazole ring occupies adjacent hydrophobic pockets, protected from oxidative metabolism by the methyl blocking groups.

  • Enzyme and Receptor Modulation: Pyrazole-based benzenesulfonamide derivatives are extensively documented as potent anticancer agents [3]. Furthermore, replacing rigid arylsulfonamides with flexible methanesulfonamide derivatives has been shown to improve selectivity profiles against specific metabolic enzymes, such as CYP4A11/4F2, by altering the spatial orientation of the pharmacophore [5].

Experimental Methodology: Sulfonamide API Synthesis

To harness this reagent effectively without succumbing to sulfene-mediated degradation or hydrolysis, the following self-validating protocol must be strictly adhered to.

Step-by-Step Protocol

1. System Preparation & Inertion: Flame-dry a round-bottom flask and purge with Argon. Dissolve the target primary or secondary amine (1.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Causality: Anhydrous conditions are non-negotiable; trace moisture will rapidly hydrolyze the sulfonyl chloride into the unreactive sulfonic acid [2].

2. Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 mmol, 2.5 eq) to the stirring solution. Causality: The base serves a dual purpose: it scavenges the HCl byproduct to prevent the starting amine from precipitating as an unreactive hydrochloride salt, and its steric bulk minimizes unwanted side reactions.

3. Thermal Control (Critical Step): Submerge the reaction flask in an ice-water bath, allowing the internal temperature to equilibrate to 0 °C. Causality: Cooling suppresses the deprotonation of the alpha-methylene group, preventing the formation of the highly reactive and destructive sulfene intermediate.

4. Electrophile Addition: Dissolve (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (1.2 mmol, 1.2 eq) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes using a syringe pump.

5. Reaction Maturation & Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Self-Validation: Monitor the reaction via LC-MS or TLC (typically 50% EtOAc in Hexanes). The disappearance of the amine starting material confirms complete conversion.

6. Quenching & Purification: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ to destroy any residual sulfonyl chloride. Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Workflow Step1 Step 1: Preparation Dissolve Amine in DCM Add TEA (2.5 eq) Step2 Step 2: Cooling Chill to 0 °C (Ice Bath) Step1->Step2 Step3 Step 3: Addition Dropwise addition of Sulfonyl Chloride (1.2 eq) Step2->Step3 Step4 Step 4: Reaction Warm to RT Stir for 2-4 hours Step3->Step4 Step5 Step 5: Workup Quench with H2O Extract with DCM Step4->Step5 Step6 Step 6: Purification Flash Chromatography (EtOAc/Hexane) Step5->Step6

Fig 2: Standardized self-validating workflow for sulfonamide API synthesis.

References

  • DovePress. "Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review." Dove Medical Press. Available at: [Link]

  • PMC. "Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK." National Institutes of Health. Available at:[Link]

  • ACS Publications. "Discovery of Novel Pyrazolylpyridine Derivatives for 20-Hydroxyeicosatetraenoic Acid Synthase Inhibitors with Selective CYP4A11/4F2 Inhibition." Journal of Medicinal Chemistry. Available at: [Link]

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound, (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride. In the absence of direct empirical data in peer-reviewed literature, this guide leverages established principles of NMR spectroscopy and draws upon spectral data from analogous structures to offer a robust, predictive interpretation. This document is designed to serve as a vital resource for researchers in synthetic chemistry, medicinal chemistry, and drug development, offering a foundational understanding of the expected spectral characteristics of this compound and a detailed protocol for its empirical verification.

Introduction

(1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a bifunctional molecule incorporating a substituted pyrazole ring and a reactive sulfonyl chloride moiety. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The inclusion of a methanesulfonyl chloride group introduces a versatile synthetic handle, allowing for further chemical modifications, such as sulfonamide formation, which is a common strategy in drug design. Accurate structural elucidation via NMR spectroscopy is paramount for any research and development involving this compound. This guide provides a detailed predictive analysis of its ¹H and ¹³C NMR spectra to aid in its unambiguous identification and characterization.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride have been systematically numbered as illustrated in the diagram below. This numbering scheme will be used consistently throughout this guide to assign predicted NMR signals to specific atoms within the molecule.

Figure 1. Molecular structure of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride with atom numbering for NMR signal assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is predicted to exhibit four distinct signals. The chemical shifts are estimated based on the analysis of structurally similar compounds and the known effects of substituents on proton resonances.[1][2][3]

Table 1: Predicted ¹H NMR Chemical Shifts for (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~ 4.5 - 5.0Singlet2HH-8 (CH₂)The methylene protons (H-8) are adjacent to the strongly electron-withdrawing sulfonyl chloride group and the pyrazole ring, leading to a significant downfield shift. For comparison, the methylene protons in benzylsulfonyl chloride resonate in a similar region. The absence of adjacent protons results in a singlet.
~ 3.8 - 4.0Singlet3HH-6 (N-CH₃)The N-methyl protons (H-6) are expected to appear as a singlet. The chemical shift is influenced by the pyrazole ring's aromaticity and the nitrogen atom's electronegativity. In 1,5-dimethyl-1H-pyrazole, the N-methyl protons are observed around 3.7-3.8 ppm.
~ 2.4 - 2.6Singlet3HH-7 (C-CH₃)The C-methyl protons (H-7) at position 5 of the pyrazole ring are predicted to be a singlet. Their chemical shift is slightly upfield compared to the N-methyl group due to the direct attachment to a carbon atom of the aromatic ring. In 1,5-dimethyl-1H-pyrazole, these protons resonate around 2.2-2.3 ppm. The attachment of the electron-withdrawing methanesulfonyl chloride group at C4 is expected to cause a slight downfield shift.
~ 7.5 - 7.7Singlet1HH-3The proton at position 3 of the pyrazole ring (H-3) will appear as a singlet. In related pyrazole structures, the C3-H proton typically resonates in the aromatic region. The presence of two methyl groups and a methanesulfonyl chloride substituent will influence its precise chemical shift.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show seven signals, corresponding to the seven unique carbon environments in the molecule. The predicted chemical shifts are based on data from substituted pyrazoles and compounds containing the methanesulfonyl chloride moiety.[2][4][5][6]

Table 2: Predicted ¹³C NMR Chemical Shifts for (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~ 148 - 152C-5The C-5 carbon, bearing a methyl group and adjacent to a nitrogen atom, is expected to be significantly downfield. In 1,5-dimethyl-1H-pyrazole, this carbon appears around 148 ppm.[2]
~ 138 - 142C-3The C-3 carbon of the pyrazole ring is also expected in the downfield region due to the influence of the adjacent nitrogen atoms.
~ 115 - 120C-4The C-4 carbon, to which the methanesulfonyl chloride group is attached, will be influenced by both the pyrazole ring and the substituent. Its chemical shift is predicted to be in the mid-aromatic range.
~ 55 - 60C-8 (CH₂)The methylene carbon (C-8) is directly attached to the electron-withdrawing SO₂Cl group, which will cause a significant downfield shift into the 55-60 ppm range. For instance, the carbon of the CH₂Cl group in (2-Chlorophenyl)methanesulfonyl chloride is predicted to be in a similar environment.[4]
~ 35 - 40C-6 (N-CH₃)The N-methyl carbon (C-6) typically appears in the 35-40 ppm range in N-methylated pyrazoles.[2]
~ 10 - 15C-7 (C-CH₃)The C-methyl carbon (C-7) at position 5 is expected to be the most upfield signal, consistent with typical methyl group resonances on an aromatic ring. In 1,5-dimethyl-1H-pyrazole, this carbon resonates around 11 ppm.[2]

Experimental Protocols

To empirically validate the predicted spectral data, a rigorous and well-defined experimental approach is necessary. The following protocols are based on standard methodologies for NMR analysis of small organic molecules.[7][8]

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical, and CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak.[9][10]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the resulting solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy Acquisition
  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy Acquisition
  • Spectrometer: A spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz proton instrument).

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on a Bruker spectrometer).

  • Spectral Width: 0 to 220 ppm, to cover the full range of expected carbon resonances.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay is often necessary for the full relaxation of quaternary carbons.

  • Number of Scans: 1024 or more scans are typically required to obtain a good signal-to-noise ratio for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra. For CDCl₃, the residual solvent peak at 7.26 ppm in the ¹H spectrum and 77.16 ppm in the ¹³C spectrum can be used as a secondary reference.[9][10]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh 10-20 mg of Compound dissolve Dissolve in 0.6-0.7 mL CDCl3 weigh->dissolve add_tms Add TMS Internal Standard dissolve->add_tms transfer Transfer to 5 mm NMR Tube add_tms->transfer h1_nmr Acquire 1H NMR Spectrum (400 MHz, zg30, 16-64 scans) transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum (100 MHz, zgpg30, >=1024 scans) transfer->c13_nmr ft Fourier Transform FID h1_nmr->ft c13_nmr->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference to TMS (0.00 ppm) phase_base->reference analyze Analyze and Assign Peaks reference->analyze

Figure 2. A streamlined workflow for the acquisition and processing of NMR data for (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride. By synthesizing data from analogous structures and applying fundamental principles of NMR spectroscopy, this guide offers a solid foundation for the identification and structural verification of this compound. The provided experimental protocols outline a clear path for obtaining empirical data, which will be invaluable for any researcher working with this or structurally related molecules. The predictive nature of this guide underscores the power of leveraging existing chemical knowledge to anticipate the properties of novel chemical entities, a crucial aspect of modern chemical research and development.

References

  • BenchChem. Technical Guide: 13C NMR Analysis of (2-Chlorophenyl)methanesulfonyl chloride.
  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • ChemicalBook. Methanesulfonyl chloride(124-63-0) 13C NMR spectrum.
  • BenchChem.
  • BenchChem.
  • PubChem. 1,5-Dimethylpyrazole | C5H8N2 | CID 136502.
  • SpectraBase. Methanesulfonyl chloride.
  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Nepal Journals Online. Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene).
  • Organic & Biomolecular Chemistry (RSC Publishing). Selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)
  • arkat usa. Pyrazolium-sulfonates.
  • SciSpace.
  • Sigma-Aldrich.
  • Chemistry Steps. NMR Chemical Shift Values Table.

Sources

An In-depth Technical Guide to the Synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the synthetic pathways and reaction mechanisms for the preparation of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the synthesis of this important building block. The guide elucidates a reliable multi-step synthetic route, commencing with the synthesis of 1,5-dimethyl-1H-pyrazole, followed by Vilsmeier-Haack formylation, subsequent reduction to the corresponding methanol derivative, and its eventual conversion to the target sulfonyl chloride. Each step is accompanied by detailed experimental protocols, mechanistic discussions, and visual aids to ensure clarity and reproducibility.

Introduction: The Significance of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride

The pyrazole scaffold is a prominent structural motif in a vast array of biologically active molecules, exhibiting a wide spectrum of pharmacological activities including anti-inflammatory, analgesic, and antimicrobial properties.[1] The title compound, (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride, serves as a crucial and highly reactive intermediate for the introduction of the 1,5-dimethyl-1H-pyrazol-4-ylmethylsulfonyl moiety into target molecules. The sulfonyl chloride functional group is a versatile handle for nucleophilic substitution reactions, allowing for the facile synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives.[2] This guide provides a robust and well-characterized synthetic pathway to access this valuable building block, empowering researchers to accelerate their drug discovery and development programs.

Overview of the Synthetic Strategy

The synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is most effectively achieved through a multi-step sequence, as outlined below. This approach ensures high purity and good overall yields by utilizing well-established and reliable chemical transformations.

Synthetic_Pathway_Overview A 1,5-Dimethyl-1H-pyrazole B 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde A->B  Vilsmeier-Haack  Formylation C (1,5-Dimethyl-1H-pyrazol-4-yl)methanol B->C   Reduction    D (4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole) C->D  Chlorination   E (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride D->E  Sulfonylation  

Caption: Overall synthetic workflow for (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride.

Step-by-Step Synthesis and Mechanistic Insights

Synthesis of 1,5-Dimethyl-1H-pyrazole

The journey begins with the synthesis of the core pyrazole structure. A common and efficient method for the preparation of substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For 1,5-dimethyl-1H-pyrazole, the reaction of acetylacetone (pentan-2,4-dione) with methylhydrazine is the most direct route.

Reaction:

Mechanism: The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The use of methylhydrazine can potentially lead to the formation of two regioisomers: 1,3-dimethyl-1H-pyrazole and 1,5-dimethyl-1H-pyrazole. However, the reaction conditions can be optimized to favor the desired 1,5-dimethyl isomer.[3]

Pyrazole_Formation_Mechanism Acetylacetone Acetylacetone Hydrazone Hydrazone Acetylacetone->Hydrazone + Methylhydrazine - H2O Cyclized_Intermediate Cyclized_Intermediate Hydrazone->Cyclized_Intermediate Intramolecular Cyclization 1,5-Dimethyl-1H-pyrazole 1,5-Dimethyl-1H-pyrazole Cyclized_Intermediate->1,5-Dimethyl-1H-pyrazole - H2O (Dehydration)

Caption: Mechanism of 1,5-dimethyl-1H-pyrazole formation.

Experimental Protocol:

  • To a solution of acetylacetone (1.0 equivalent) in a suitable solvent such as ethanol, add methylhydrazine (1.0 equivalent) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield pure 1,5-dimethyl-1H-pyrazole.

Vilsmeier-Haack Formylation to 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] In this step, 1,5-dimethyl-1H-pyrazole is regioselectively formylated at the C4 position to yield 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Reaction:

Mechanism: The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF).[5] The electron-rich pyrazole ring then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt during aqueous workup affords the desired aldehyde.[4]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Pyrazole 1,5-Dimethyl-1H-pyrazole Iminium_Intermediate Iminium Salt Intermediate Pyrazole->Iminium_Intermediate + Vilsmeier Reagent Aldehyde 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde Iminium_Intermediate->Aldehyde Hydrolysis (H2O workup)

C6H8N2O + NaBH4 → C6H10N2O

C6H10N2O + SOCl2 → C6H9ClN2 + SO2 + HCl

Caption: Mechanism for the chlorination of (1,5-dimethyl-1H-pyrazol-4-yl)methanol with thionyl chloride.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add (1,5-dimethyl-1H-pyrazol-4-yl)methanol (1.0 equivalent).

  • Cool the flask in an ice bath and slowly add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux until the evolution of gases ceases. Monitor the reaction progress by TLC.

  • Carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the crude 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole. This product should be used in the next step without extensive purification due to its potential lachrymatory and alkylating properties.

The conversion of the alkyl chloride to the sulfonyl chloride can be accomplished via a two-step process involving the formation of a sodium sulfinate salt, followed by oxidative chlorination.

Reaction Sequence:

  • C6H9ClN2 + Na2SO3 → C6H9N2NaO2S + NaCl

  • C6H9N2NaO2S + Oxidizing/Chlorinating Agent → C6H9ClN2O2S

A common method for the synthesis of sulfonyl chlorides from alkyl halides involves reaction with sodium sulfite to form the corresponding sodium sulfinate, which is then treated with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in the presence of a catalyst. [6] Experimental Protocol:

  • Formation of the Sodium Sulfinate:

    • To a solution of 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole (1.0 equivalent) in a mixture of water and a suitable organic co-solvent (e.g., ethanol), add sodium sulfite (Na₂SO₃) (1.1 equivalents).

    • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting chloride is consumed.

    • Cool the reaction mixture and remove the organic solvent under reduced pressure. The aqueous solution containing the sodium (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfinate can be used directly in the next step.

  • Oxidative Chlorination to the Sulfonyl Chloride:

    • To the aqueous solution of the sodium sulfinate, add a suitable chlorinating agent. For example, bubble chlorine gas through the solution or add a solution of sodium hypochlorite (bleach) under controlled pH conditions. [7]Alternatively, N-chlorosuccinimide (NCS) can be used in an appropriate solvent system. [6] * The reaction progress should be carefully monitored.

    • Upon completion, extract the product with a non-polar organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride.

    • Purification can be achieved by vacuum distillation or column chromatography on silica gel, though care must be taken as sulfonyl chlorides can be reactive.

ParameterConditionRationale
Sulfonylation Reagent Sodium sulfiteReadily available and effective for nucleophilic displacement of the chloride.
Oxidative Chlorination e.g., NaOCl or NCSProvides the chlorine atom and oxidizes the sulfur to the +VI oxidation state. [6][7]
Solvent System Aqueous/organic biphasicFacilitates both the salt formation and the subsequent extraction of the final product.
Purification Vacuum distillation/ChromatographyTo isolate the pure, but reactive, sulfonyl chloride.

Safety Considerations

  • Thionyl chloride (SOCl₂) is a corrosive and lachrymatory substance that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [8]* Phosphorus oxychloride (POCl₃) is also corrosive and reacts with water. Similar precautions as for thionyl chloride should be taken. [4]* Alkylating agents such as 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole are potentially hazardous and should be handled with care.

  • Sulfonyl chlorides are reactive compounds and can be moisture-sensitive. They should be stored in a cool, dry place under an inert atmosphere.

Conclusion

This technical guide has detailed a reliable and well-precedented multi-step synthesis for (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride. By following the outlined procedures, which are grounded in established organic chemistry principles, researchers can confidently produce this valuable intermediate for their synthetic endeavors. The provided mechanistic insights and experimental protocols offer a solid foundation for the successful synthesis and application of this important chemical building block in the field of drug discovery and development.

References

  • Firoz, A. (n.d.). Thionyl Chloride Reaction on Alcohol. Retrieved from [Link]

  • Alcohol + SOCl2. (2025, July 12). ReactionWeb.io. Retrieved from [Link]

  • Ashenhurst, J. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Retrieved from [Link]

  • Reddy, P. V., Crooks, P. A., & Tunge, J. A. (2007). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. The Journal of organic chemistry, 72(9), 3661–3663. [Link]

  • Langler, R. F., Marini, Z. A., & Spalding, E. S. (1979). Sulfides as precursors for sulfonyl chloride synthesis. Canadian Journal of Chemistry, 57(24), 3193–3199. [Link]

  • A New, Mild Preparation of Sulfonyl Chlorides. (n.d.). ResearchGate. Retrieved April 10, 2026, from [Link]

  • Sulfonyl halide. (n.d.). In Wikipedia. Retrieved April 10, 2026, from [Link]

  • Stanovnik, B., & Golič, L. (2007). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Beilstein Journal of Organic Chemistry, 3, 13. [Link]

  • LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Chemistry LibreTexts. Retrieved from [Link]

  • Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. (n.d.). ResearchGate. Retrieved April 10, 2026, from [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. Retrieved April 10, 2026, from [Link]

  • Facile synthesis of dendritic benzyl chlorides from their alcohols with methanesulfonyl chloride/Et3N. (n.d.). ResearchGate. Retrieved April 10, 2026, from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved April 10, 2026, from [Link]

  • Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation. (n.d.). Organic Chemistry Portal. Retrieved April 10, 2026, from [Link]

  • El-Faham, A., & Elmaati, T. A. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 123. [Link]

  • Methanesulfonyl chloride. (n.d.). Organic Syntheses. Retrieved April 10, 2026, from [Link]

  • Zeynizadeh, B., & Behyar, T. (2005). Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. Bulletin of the Korean Chemical Society, 26(11), 1833–1836. [Link]

  • Bhasin, K. K., Kumar, S., & Arora, R. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry, 27(1), 1–7.
  • Zeynizadeh, B., & Yahyaei, S. (2003). Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. Molbank, 2003(3), M342. [Link]

  • Murakami, Y., Yokoyama, Y., & Okuyama, T. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES, 60(8), 1853. [Link]

  • Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps. Retrieved from [Link]

  • Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved April 10, 2026, from [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Mukhopadhyay, S., Zerella, M., Bell, A. T., & Smith, G. S. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Chemical Communications, (2), 194–195. [Link]

  • Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). (n.d.). Organic Chemistry Portal. Retrieved April 10, 2026, from [Link]

  • Alcohol to Mesylate - Common Conditions. (n.d.). The Organic Synthesis Archive. Retrieved April 10, 2026, from [Link]

  • is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. (n.d.). Organic Syntheses. Retrieved April 10, 2026, from [Link]

  • Stanovnik, B., & Golič, L. (2007). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Beilstein Journal of Organic Chemistry, 3, 13. [Link]

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Li, X., Lei, M., & Liu, F. (2007). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Chinese Journal of Chemistry, 25(3), 360–366. [Link]

  • Zeynizadeh, B., & Shirini, F. (2014). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry, 30(4), 1895–1900. [Link]

  • Li, X., Lei, M., & Liu, F. (2007). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Chinese Journal of Chemistry, 25(3), 360–366. [Link]

  • Process for synthesizing methane sulfonyl chloride. (n.d.). Google Patents.

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Crystal Structure and Conformational Analysis of Pyrazole Methanesulfonyl Chlorides: A Technical Whitepaper on Structural Dynamics and Synthetic Utility

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazole methanesulfonyl chlorides—and their closely related pyrazole-4-sulfonyl chloride analogs—are pivotal electrophilic intermediates in modern medicinal chemistry. These compounds serve as the foundational building blocks for synthesizing pyrazole sulfonamides, a class of molecules with profound pharmacological applications ranging from selective COX-2 inhibitors to anti-biofilm agents. This whitepaper provides an in-depth technical analysis of the crystal structures, conformational dynamics, and synthetic methodologies associated with these highly reactive intermediates. By bridging crystallographic data with Density Functional Theory (DFT) modeling and self-validating synthetic protocols, this guide equips drug development professionals with the mechanistic insights required to optimize pyrazole-based pharmacophores.

Molecular Architecture & Crystallographic Insights

The reactivity and subsequent biological target affinity of pyrazole sulfonyl derivatives are dictated by their three-dimensional architecture. Single-crystal X-ray diffraction (SCXRD) of pyrazole-4-sulfonyl chlorides and methanesulfonyl-substituted pyrazoles reveals a highly polarized, sterically constrained environment[1].

Structural Hallmarks
  • Tetrahedral Distortion : The sulfur atom exhibits a distorted tetrahedral geometry. The O=S=O angle typically expands to ~118°–121° due to the electrostatic repulsion between the oxygen lone pairs, which compresses the C–S–Cl angle.

  • Bond Polarization : The S–Cl bond is significantly elongated (typically 2.03–2.06 Å) compared to standard covalent bonds, reflecting its high polarizability and prime susceptibility to nucleophilic attack by primary and secondary amines.

  • Crystal Packing and Hirshfeld Surfaces : Intermolecular hydrogen bonding is largely absent in the pure sulfonyl chloride due to the lack of hydrogen bond donors (unless the pyrazole N-H is unprotected). Crystal packing is instead dominated by weak C–H···O interactions and π–π stacking of the pyrazole rings, which can be quantitatively mapped using Hirshfeld surface analysis[1].

Conformational Dynamics and DFT Modeling

The rotation around the C(pyrazole)–S bond is a critical determinant of the molecule's final binding pose in a biological target. In derivatives such as 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, the bulky methyl groups at the 3- and 5-positions create substantial steric hindrance, restricting the free rotation of the sulfonyl group[1].

To validate empirical SCXRD data, computational workflows employing DFT (e.g., B3LYP/6-31G* basis set) are utilized to perform Potential Energy Surface (PES) scans. These scans calculate the energy penalty of C–S bond rotation, identifying the global energy minimum which often correlates directly with the bioactive conformer observed in protein-ligand co-crystal structures.

ConformationalLogic N1 Initial Structure (from SCXRD) N2 DFT Calculations (B3LYP/6-31G*) N1->N2 N3 PES Scan (C-S Bond Rotation) N2->N3 N4 Global Minimum Conformer N3->N4 N5 Pharmacophore Mapping N4->N5

Figure 1: Computational workflow for conformational energy minimization.

Experimental Methodologies: Synthesis & Crystallization

The synthesis of pyrazole sulfonyl chlorides requires rigorous control of reaction conditions to prevent degradation. The following self-validating protocols outline the synthesis and crystallization of these intermediates, explicitly detailing the causality behind each procedural step.

Protocol: Chlorosulfonation of Substituted Pyrazoles

This protocol describes the conversion of a substituted pyrazole to its corresponding pyrazole-4-sulfonyl chloride.

Step-by-Step Methodology:

  • Preparation : Dissolve the substituted pyrazole (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents the introduction of atmospheric moisture, which would violently react with the chlorosulfonic acid reagent.

  • Reagent Addition : Cool the reaction flask to 0 °C using an ice-water bath. Add chlorosulfonic acid (ClSO3H, 3.0–5.0 equiv) dropwise over 30 minutes. Causality: The chlorosulfonation reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal decomposition of the pyrazole ring and suppresses undesired polysulfonation.

  • Reaction Progression : Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours. Monitor via TLC (Hexane:EtOAc).

  • Quenching : Carefully pour the reaction mixture over crushed ice. Causality: The sulfonyl chloride product is sensitive to hydrolysis. Ice water rapidly precipitates the product and dissipates the heat of quenching, minimizing the thermal hydrolysis of the highly reactive S–Cl bond into a sulfonic acid.

  • Extraction and Washing : Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO3. Causality: Ethyl acetate efficiently partitions the lipophilic sulfonyl chloride. The NaHCO3 wash neutralizes residual HCl and chlorosulfonic acid, preventing acid-catalyzed degradation during solvent concentration.

  • Drying : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at <30 °C to yield the crude pyrazole-4-sulfonyl chloride.

Protocol: Single-Crystal Growth for SCXRD

To obtain diffraction-quality crystals, thermodynamic control must be maintained during lattice formation.

  • Solvent Selection : Dissolve the crude product in a minimal amount of a binary solvent system (e.g., DCM/Hexane or EtOAc/Heptane).

  • Filtration : Pass the solution through a 0.22 μm PTFE syringe filter into a clean glass vial. Causality: Removing particulate impurities provides a clean nucleation environment, preventing the formation of polycrystalline aggregates.

  • Slow Evaporation : Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 20 °C. Causality: Slow evaporation ensures a low degree of supersaturation. This allows molecules to reversibly bind and unbind at the crystal surface, favoring the thermodynamically stable, defect-free single crystal required for high-resolution X-ray diffraction.

G A Substituted Pyrazole Precursor B Chlorosulfonation (ClSO3H, 0°C to RT) A->B C Pyrazole-4-sulfonyl chloride Intermediate B->C D Slow Evaporation Crystallization C->D E X-Ray Diffraction (SCXRD) D->E F Conformational & Hirshfeld Analysis E->F

Figure 2: Synthetic and analytical workflow for pyrazole-4-sulfonyl chlorides.

Pharmacological Translation

The structural integrity and conformational predictability of pyrazole sulfonyl chlorides make them ideal precursors for a variety of high-impact therapeutics.

  • LecB Inhibitors (Anti-biofilm Agents) : Pyrazole-4-sulfonamides synthesized from 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride have shown remarkable efficacy against Pseudomonas aeruginosa biofilms. Crystal structure analyses of LecB co-crystallized with these ligands reveal that ortho-methyl substitution on the pyrazole ring restricts the sulfonamide conformation, forcing the molecule into a pose that maximizes extensive contacts with a lipophilic protein patch[2].

  • COX-2 Selective Inhibitors : Di-aryl chalcone derivatives linked to a pyrazole methanesulfonyl pharmacophore exhibit potent and highly selective COX-2 inhibition. The methane sulfonyl group is structurally critical, as its specific geometry allows it to insert deeply into the secondary side pocket of the COX-2 active site, an interaction absent in COX-1[3].

  • Glucocorticoid Receptor (GR) Antagonists : The clinical candidate CORT125134 utilizes a 1-methyl-1H-pyrazole-4-sulfonyl moiety. The specific trajectory of the sulfonyl linker, confirmed by SCXRD, provides the optimal geometry to orient the azadecalin core within the GR binding pocket, achieving high selectivity and potency[4].

Quantitative Data Summaries

Table 1: Typical Crystallographic Parameters for Pyrazole-4-Sulfonyl Chlorides

ParameterTypical Value RangeMechanistic Significance
S=O Bond Length 1.42 - 1.44 ÅIndicates strong double bond character, restricting sulfonyl flexibility.
S-Cl Bond Length 2.03 - 2.06 ÅHighly polarized bond, explaining high reactivity toward nucleophilic amines.
C(pyrazole)-S Bond Length 1.74 - 1.77 ÅPartial double-bond character due to conjugation with the pyrazole π-system.
O-S-O Angle 118° - 121°Deviation from ideal tetrahedral (109.5°) due to lone pair/double bond repulsion.

Table 2: Pharmacological Applications of Pyrazole-Sulfonyl Derivatives

TargetDerivative TypeActivity (IC50 / Potency)Structural Rationale
LecB (P. aeruginosa) Pyrazole-4-sulfonamides0.68 - 2.42 μMOrtho-methyl substitution increases lipophilic interaction with protein patch[2].
COX-2 Pyrazole-methanesulfonyl0.34 - 0.77 μMMethane sulfonyl group inserts into the COX-2 secondary pocket[3].
Glucocorticoid Receptor 1-Methyl-pyrazole sulfonamidesHigh potency (Clinical)Sulfonyl linker provides optimal geometry for azadecalin core orientation[4].

References

  • Source: National Institutes of Health (NIH)
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega URL
  • Identification of the Clinical Candidate (R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134): A Selective Glucocorticoid Receptor (GR)
  • Novel di-aryl chalcone derived pyrazole linked to methane sulfonyl pharmacophore as potent selective COX-2 inhibitors; design, synthesis, molecular modeling, in vitro and in vivo anti-inflammatory activities Source: ResearchGate URL

Sources

Technical Whitepaper: Handling, Hazards, and Synthetic Applications of (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a highly reactive, electrophilic building block widely utilized in medicinal chemistry and drug discovery[1]. The pyrazole sulfonamide motif it helps generate is a privileged pharmacophore found in numerous biologically active compounds, including anti-inflammatory, antimicrobial, and antiproliferative agents[2][3]. However, the extreme reactivity of the sulfonyl chloride moiety necessitates rigorous safety protocols to mitigate severe laboratory hazards, including violent hydrolysis and corrosive tissue damage[4][5]. This guide synthesizes the physicochemical profile, material safety data, and field-proven experimental protocols required to safely and effectively utilize this compound.

Physicochemical Profiling & Structural Significance

Understanding the fundamental properties of a reagent is the first step in designing a self-validating safety and experimental system. The presence of the methanesulfonyl chloride group attached to the 1,5-dimethylpyrazole core makes this compound an excellent electrophile for synthesizing complex sulfonamides[1][6].

Quantitative Chemical Profile
PropertyValue
Chemical Name (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride
CAS Number 1521729-69-0
Molecular Formula C6H9ClN2O2S
Molecular Weight 208.67 g/mol
SMILES String O=S(CC1=C(C)N(C)N=C1)(Cl)=O
Storage Conditions 2-8 °C, Moisture-sensitive, Inert atmosphere
Primary Hazard Class Corrosive, Water-Reactive

Data synthesized from commercial chemical documentation[1][4].

Hazard Characterization & MSDS Core Directives

Sulfonyl chlorides are inherently unstable in the presence of protic solvents. The hazards associated with (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride are dictated by its GHS classification and its violent reactivity profile[4][5].

GHS Classification
  • Skin Corrosion 1B (H314): Causes severe skin burns and eye damage[4][7].

  • Eye Damage 1 (H318): Causes serious eye damage, potentially leading to blindness[4].

  • STOT SE 3 (H335): May cause severe respiratory irritation[4].

  • EUH014: Reacts violently with water[5].

Mechanistic Toxicology & Reactivity (The Causality of the Hazard)

Why does water react so violently with this compound? The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two double-bonded oxygens and the electronegative chlorine atom. When exposed to ambient moisture or liquid water, the oxygen in H₂O acts as a nucleophile, attacking the sulfur center.

This nucleophilic acyl substitution displaces the chloride leaving group, rapidly forming a pyrazole sulfonic acid and liberating hydrogen chloride (HCl) gas[5][6]. This reaction is highly exothermic. The generated heat causes rapid expansion of the toxic HCl gas, leading to pressure buildup and potential explosion if contained in a sealed vessel[7][8]. Inhalation of the evolved HCl gas causes severe chemical burns to the respiratory tract, while direct contact with the unreacted sulfonyl chloride leads to immediate protein denaturation and lipid saponification in dermal tissues[5][9].

Hydrolysis A Sulfonyl Chloride (Electrophilic Sulfur) B H2O (Nucleophilic Attack) C Transition State (Highly Exothermic) D Sulfonic Acid Derivative C->D Hydrolysis E HCl Gas (Toxic/Corrosive) C->E Off-gassing AB AB AB->C

Mechanistic pathway of moisture-induced hydrolysis generating toxic HCl gas.

Emergency Response & Spill Management
  • Ocular/Dermal Exposure: Immediate irrigation with copious amounts of water for at least 15 minutes. Remove contaminated clothing immediately. Do NOT use neutralizing chemicals on the skin. Seek immediate medical attention[4][7].

  • Spill Management: Do NOT use water. Absorb with inert, dry material (e.g., dry sand, vermiculite). Sweep up and place in a sealed, dry container for hazardous waste disposal. Ensure maximum ventilation to disperse HCl vapors[5][9].

Laboratory Handling & Storage Protocols

To maintain the integrity of the reagent and ensure operator safety, the compound must be handled within a self-validating system where moisture exclusion is the primary control variable.

  • Storage: Must be stored at 2-8 °C under an inert atmosphere (Argon or Nitrogen). The container must be tightly sealed and backfilled with dry gas after every use to prevent degradation[4][8].

  • Handling: All manipulations must be performed inside a certified chemical fume hood or a glovebox. Glassware must be oven-dried (120 °C) and cooled under a stream of inert gas prior to use[7][8].

Experimental Protocol: Anhydrous Synthesis of Pyrazole-Sulfonamides

The following is a field-proven, step-by-step methodology for utilizing (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride to synthesize sulfonamide derivatives for drug discovery screening[3][10].

The Causality of the Protocol

The synthesis of sulfonamides requires an amine nucleophile and an acid scavenger. We utilize N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base. As the sulfonylation reaction proceeds, one equivalent of HCl is generated. If left unneutralized, this HCl would protonate the starting amine nucleophile, rendering it unreactive and stalling the reaction. DIPEA scavenges the HCl, driving the reaction to completion without interfering with the electrophile due to its steric hindrance[3][10].

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes to establish an anhydrous environment.

  • Reagent Loading: Dissolve the target primary or secondary amine (1.05 equivalents) and DIPEA (1.5 equivalents) in anhydrous dichloromethane (DCM) (5-10 volumes) under Argon[3][10].

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Note: The initial nucleophilic attack is highly exothermic; cooling prevents solvent boil-off and minimizes side reactions (e.g., degradation)[10].

  • Electrophile Addition: Dissolve (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine mixture over 15 minutes[2][10].

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25-30 °C). Stir for 12-16 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a chloroform/n-hexane or EtOAc/Hexane gradient[3][10].

  • Quenching & Workup: Once complete, quench the reaction by adding 10 volumes of cold, saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize excess acid. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum[3][6].

  • Purification: Purify the crude sulfonamide via flash column chromatography (silica gel) to yield the final active pharmaceutical ingredient (API) intermediate[3].

Synthesis Step1 1. Purge Flask with Argon (Exclude Moisture) Step2 2. Dissolve Amine & DIPEA in Anhydrous DCM Step1->Step2 Step3 3. Cool to 0°C (Control Exotherm) Step2->Step3 Step4 4. Dropwise Addition of Sulfonyl Chloride Step3->Step4 Step5 5. Warm to RT & Stir (12-16 Hours) Step4->Step5 Step6 6. Aqueous Quench & Extraction (NaHCO3) Step5->Step6

Anhydrous step-by-step synthesis workflow for pyrazole-sulfonamide derivatives.

References

  • [1] 1521729-69-0 | (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride - BLDpharm Source: bldpharm.com URL:1

  • [9] Material Safety Data Sheet - Furan-2-sulfonyl chloride - Cole-Parmer Source: coleparmer.com URL:9

  • [4] 2,2-Dimethylchromane-6-sulfonyl chloride SDS - Synquest Labs Source: synquestlabs.com URL:4

  • [5] SAFETY DATA SHEET - Thermo Fisher Scientific Source: thermofisher.com URL:5

  • [7] SAFETY DATA SHEET: Quinoline-8-sulfonyl Chloride - TCI Chemicals Source: tcichemicals.com URL:7

  • [6] 3-Methyl-1-propyl-1h-pyrazole-5-sulfonyl chloride - Benchchem Source: benchchem.com URL:6

  • [10] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC Source: nih.gov URL:10

  • [8] 5-Bromopyridine-3-sulfonyl chloride - SAFETY DATA SHEET - Fisher Scientific Source: fishersci.com URL:8

  • [2] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives - ACS Publications Source: acs.org URL:2

  • [3] The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: ajchem-b.com URL:3

Sources

Solubility and Stability Profile of (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl Chloride in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In synthetic and medicinal chemistry, the successful application of sulfonyl chloride building blocks hinges on a delicate balance between thermodynamic solubility and kinetic stability. For (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (CAS 1521729-69-0)[1], selecting the correct polar aprotic solvent is critical. While solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) offer exceptional solvating power, their inherent nucleophilicity triggers rapid degradation of the electrophilic sulfur center. This whitepaper provides an in-depth mechanistic analysis of this compound's behavior in polar aprotic media, establishing causality-driven guidelines and self-validating protocols to ensure structural integrity during drug development workflows.

Structural Causality & Electrophilicity

To predict the solubility and reactivity of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride, we must first deconstruct its molecular architecture. The compound features a sulfonyl chloride group (–SO₂Cl) tethered to a 1,5-dimethylpyrazole core via a methylene (–CH₂–) bridge.

The Mechanistic Implication: This methylene spacer is functionally profound. It insulates the highly electrophilic sulfur center from the electron-donating π -resonance of the pyrazole ring. Consequently, the molecule behaves purely as an aliphatic sulfonyl chloride. Lacking the resonance stabilization afforded to direct aryl or heteroaryl sulfonyl chlorides, the sulfur-chlorine bond is highly polarized, rendering it exceptionally susceptible to nucleophilic attack and hydrolysis[2]. Therefore, the solvent chosen must provide strong dipole-dipole stabilization without acting as a competing nucleophile.

The Solubility vs. Stability Paradox in Aprotic Solvents

Application scientists frequently conflate visual dissolution with chemical stability. A compound may dissolve entirely to form a clear solution, yet rapidly degrade into a sulfonic acid derivative. The table below summarizes the quantitative and qualitative parameters of this compound across standard polar aprotic solvents.

SolventDielectric Constant ( ε )Dipole Moment (D)Estimated SolubilityKinetic Stability (25°C)Primary Degradation Risk
Acetonitrile (MeCN) 37.53.92> 100 mg/mLExcellent (>99% at 48h)Trace hydrolysis (if wet)
Tetrahydrofuran (THF) 7.51.7550 - 100 mg/mLExcellent (>99% at 48h)Peroxide formation (if uninhibited)
Dimethylformamide (DMF) 36.73.82> 200 mg/mLPoor (<50% at 24h)Vilsmeier-type adducts
Dimethyl Sulfoxide (DMSO) 46.73.96> 250 mg/mLVery Poor (<10% at 2h)Swern-type oxidation / Explosion

Solvent-Induced Degradation Pathways

The failure of high-throughput screening libraries often traces back to solvent-induced degradation. Understanding the specific mechanisms of solvent reactivity is paramount.

  • The DMSO Hazard (Nucleophilic Attack): Despite being the industry standard for stock solutions, DMSO acts as an oxygen nucleophile. It reacts violently with strong electrophiles like sulfonyl chlorides, forming highly reactive chlorodimethylsulfonium intermediates. This not only rapidly degrades the starting material but also generates severe exothermic explosion hazards[3].

  • The DMF Pathway (Catalytic Hydrolysis): DMF, while an excellent solubilizer, is not entirely inert. Prolonged exposure of halogenated electrophiles to DMF can lead to the formation of Vilsmeier-Haack type adducts and significantly accelerate hydrolysis compared to non-nucleophilic solvents[4].

  • The MeCN / THF Solution (Inert Solvation): To preserve the structural integrity of heterocyclic sulfonyl halides, non-nucleophilic solvents are required. Comprehensive stability studies dictate the use of THF (specifically THF-d8 for NMR) due to its lack of acidic admixtures, non-nucleophilic nature, and low hygroscopicity[5].

SolventDegradation A Compound (CAS 1521729-69-0) Electrophilic Sulfonyl Chloride B DMSO (Nucleophilic Oxygen) A->B Dissolution C DMF (Dipolar & Basic) A->C Dissolution D THF / MeCN (Non-nucleophilic) A->D Dissolution E Chlorodimethylsulfonium Intermediate (Rapid Degradation) B->E S-O Attack on S(VI) F Accelerated Hydrolysis & Vilsmeier-type Adducts C->F Catalytic Degradation G Stable Solvation (Intact S-Cl Bond) D->G Inert Dipole Interaction

Mechanistic pathways of sulfonyl chloride degradation versus stable solvation in aprotic solvents.

Self-Validating Experimental Protocols

To accurately determine the solubility profile without falling victim to the "clear solution fallacy" (where the compound dissolves but degrades), we must employ a self-validating Quantitative NMR (qNMR) protocol. This ensures that the measured concentration corresponds exclusively to the intact (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride.

Protocol: qNMR Kinetic Stability and Solubility Mapping

Causality of Design: Turbidimetry or visual inspection cannot differentiate between a dissolved sulfonyl chloride and a dissolved sulfonic acid. By integrating an internal standard in a deuterated inert solvent (THF-d8 or CD3CN), we validate both the mass balance (solubility limit) and structural integrity (kinetic stability) simultaneously.

Step-by-Step Methodology:

  • Solvent Preparation: Dry THF-d8 or CD3CN over activated 3Å molecular sieves for 24 hours to ensure water content is <50 ppm. Reasoning: Trace water will cause rapid hydrolysis to the sulfonic acid, skewing solubility data.

  • Internal Standard Addition: Add a known mass of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) to the dried solvent.

  • Serial Saturation: Under an Argon atmosphere, add incremental masses of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride to 1.0 mL of the prepared solvent at 25°C until a persistent suspension is observed.

  • Equilibration & Filtration: Agitate the suspension for 2 hours at 25°C. Filter through a 0.22 µm PTFE syringe filter (pre-purged with Argon).

  • qNMR Acquisition: Acquire a ¹H-NMR spectrum of the filtrate immediately (T=0) and at T=24h.

  • Data Validation: Calculate the absolute concentration of the intact sulfonyl chloride by integrating the methylene bridge protons (singlet, ~4.5 ppm) against the internal standard. A decrease in this integral at T=24h, coupled with the appearance of new peaks, definitively flags solvent-induced degradation.

ProtocolWorkflow S1 Step 1 Anhydrous Solvent Preparation (<50 ppm H2O) S2 Step 2 Inert Atmosphere Serial Dilution (Ar/N2) S1->S2 Purified Solvent S3 Step 3 qNMR Analysis (THF-d8 / CD3CN) S2->S3 Aliquot Transfer S4 Step 4 Kinetic Stability & Solubility Mapping S3->S4 Data Integration

Self-validating experimental workflow for determining solubility and kinetic stability via qNMR.

Conclusion

The processing and storage of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride require a strict departure from standard medicinal chemistry protocols that rely heavily on DMSO and DMF. Due to its unshielded aliphatic nature, this sulfonyl chloride is exceptionally prone to nucleophilic attack by these solvents. For robust, reproducible synthetic applications, researchers must pivot to non-nucleophilic polar aprotic solvents such as anhydrous Acetonitrile or THF, validating their stock solutions via qNMR to ensure both high solubility and long-term kinetic stability.

References

  • 1521729-69-0|(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride - BLDpharm Source: BLDpharm URL:1

  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides Source: Benchchem URL:2

  • Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions Source: Purdue Engineering URL:3

  • Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols Source: Fordham Research Commons URL:4

  • (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ResearchGate / ChemRxiv URL:5

Sources

thermodynamic stability of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl Chloride: A Predictive and Methodological Approach

Abstract

(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a reactive intermediate of significant interest to drug development professionals, leveraging the biologically active pyrazole scaffold. As with all sulfonyl chlorides, its utility is intrinsically linked to its stability. These reagents are notoriously susceptible to degradation, posing challenges for storage, handling, and reaction control. This technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of this specific heterocyclic methanesulfonyl chloride. In the absence of direct empirical data in the public domain, this paper synthesizes foundational principles from analogous structures to build a predictive stability profile. We outline authoritative, field-proven experimental protocols—including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—to empower researchers to perform robust thermal hazard assessments. This guide is designed to bridge the gap between theoretical understanding and practical, safe application in the laboratory and beyond.

Introduction

The Role of Pyrazole Scaffolds in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a variety of non-covalent interactions with biological targets. Consequently, pyrazole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2] The stability and synthetic accessibility of these scaffolds are therefore of paramount importance.

Sulfonyl Chlorides as Critical Reactive Intermediates

Sulfonyl chlorides are powerful electrophiles, prized for their ability to form sulfonamides, sulfonates, and other sulfur-containing functional groups. The sulfonamide moiety, in particular, is a cornerstone of modern pharmaceuticals. However, the high reactivity that makes sulfonyl chlorides synthetically useful also renders them prone to decomposition.[3] Their stability is not an intrinsic constant but is highly dependent on their molecular structure and external conditions.

Profile of (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl Chloride

The target molecule, with CAS number 1521729-69-0, combines the desirable pyrazole core with a methanesulfonyl chloride functional group.[4] This structure suggests its primary utility is in the synthesis of novel sulfonamides where the pyrazole moiety can be explored for its biological activity. The methylene (-CH₂-) linker between the pyrazole ring and the sulfonyl group distinguishes it from aryl sulfonyl chlorides, potentially influencing its reactivity and stability profile.

The Imperative of Thermodynamic Stability Assessment

A thorough understanding of a chemical's thermodynamic stability is a non-negotiable prerequisite for safe handling, process development, and scale-up. For reactive intermediates like sulfonyl chlorides, thermal decomposition can be highly exothermic, potentially leading to thermal runaway events and the release of corrosive gases such as HCl and SO₂.[5] This guide provides the necessary theoretical grounding and practical methodologies to mitigate these risks.

Foundational Principles of Sulfonyl Chloride Stability

The stability of any sulfonyl chloride is governed by its susceptibility to several key decomposition pathways. The specific structure of the molecule dictates which of these pathways is most likely to dominate.

General Decomposition Pathways

Sulfonyl chlorides can decompose via multiple mechanisms, often initiated by common laboratory contaminants or energy input.[3]

  • Hydrolysis: This is the most common decomposition pathway. Trace amounts of water readily attack the highly electrophilic sulfur atom, leading to the formation of the corresponding sulfonic acid and HCl gas.[3] This is a significant concern for all sulfonyl chlorides and necessitates the use of rigorously anhydrous conditions.

  • Thermal Decomposition: At elevated temperatures, both the S-Cl and C-S bonds can cleave. Depending on the structure and solvent, this can proceed through either a radical or an ionic chain mechanism.[6][7] For heterocyclic systems, thermal decomposition can also involve formal extrusion of SO₂.[8][9]

  • Photolytic Decomposition: Exposure to light, particularly UV radiation, can induce homolytic cleavage of the S-Cl bond, initiating radical-mediated decomposition pathways.[3]

SC (1,5-dimethyl-1H-pyrazol-4-yl) methanesulfonyl chloride Hydrolysis Hydrolysis SC->Hydrolysis Thermal Thermal Decomposition SC->Thermal Photolysis Photolytic Decomposition SC->Photolysis H2O Water (H₂O) H2O->Hydrolysis Initiates Heat Heat (Δ) Heat->Thermal Initiates Light Light (hν) Light->Photolysis Initiates SulfonicAcid Sulfonic Acid + HCl Hydrolysis->SulfonicAcid Yields SO2_Extrusion SO₂ Extrusion Products Thermal->SO2_Extrusion Yields Radicals Radical Intermediates Photolysis->Radicals Yields

Caption: Primary decomposition pathways for sulfonyl chlorides.

Factors Influencing Stability of Heterocyclic Sulfonyl Chlorides

A comprehensive study of over 200 heteroaromatic sulfonyl halides revealed several key trends that inform our predictions.[8][9][10][11]

  • Ring System: Five-membered heteroaromatic sulfonyl halides are generally less stable than their six-membered counterparts.[8] This places pyrazole-based sulfonyl chlorides in a category that requires careful handling.

  • Decomposition Pathway: The dominant decomposition route is highly dependent on the heterocycle. For many azoles (a class of five-membered rings including pyrazole), hydrolysis by trace water is a primary stability concern.[10][11] Formal SO₂ extrusion is more characteristic of certain pyridine isomers.[8]

  • Alternative Reagents: In cases of prohibitive instability, the corresponding sulfonyl fluoride can be a more stable, albeit less reactive, alternative.[9]

Predicted Stability Profile of (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl Chloride

Structural Analysis
  • The Pyrazole Core: As a five-membered diazole, the pyrazole ring has a distinct electronic character. While aromatic, it can be susceptible to degradation under certain conditions, a factor that may contribute to the overall stability of the molecule.[12]

  • The Methanesulfonyl Linker: The -CH₂-SO₂Cl moiety is an important structural feature. Unlike an aryl sulfonyl chloride where the S-C bond is a stronger sp²-sp³ linkage, here it is an sp³-sp³ bond. This C-S bond could be a point of weakness, making it susceptible to cleavage under thermal stress, similar to other alkanesulfonyl chlorides.[7]

  • Substitution Pattern: The two methyl groups at the 1 and 5 positions of the pyrazole ring are electron-donating. This increased electron density on the ring may subtly influence the stability of the adjacent methanesulfonyl chloride group, though steric effects are likely minimal.

Anticipated Decomposition Pathways

Based on the structural analysis and data from analogous compounds, we can anticipate the most probable decomposition routes.

Start (1,5-Dimethyl-1H-pyrazol-4-yl) methanesulfonyl chloride Route1 Hydrolysis (Most Probable) Start->Route1  + H₂O (Trace Moisture) Route2 Thermal Decomposition (Elevated Temp.) Start->Route2  + Heat (Δ) Route3 Complex Decomposition (Harsh Conditions) Start->Route3  + High Energy Product1 Corresponding Sulfonic Acid + HCl Route1->Product1 Product2a S-Cl Bond Cleavage (Sulfonyl Radical) Route2->Product2a Product2b C-S Bond Cleavage (Pyrazolyl-methyl Radical) Route2->Product2b Product3 Ring Degradation + SO₂ + Other Products Route3->Product3

Caption: Anticipated decomposition routes for the target compound.

Estimated Thermal Data

The following table provides estimated thermal stability data. It is critical to understand that these are not experimental values for the title compound. They are reasoned estimations based on published data for analogous heterocyclic and alkanesulfonyl chlorides, intended to serve as a starting point for a rigorous experimental hazard assessment.[5]

ParameterEstimated ValueBasis for Estimation & Commentary
Decomposition Onset (DSC) 120 - 180 °CFive-membered heterocyclic sulfonyl chlorides are generally less stable than aryl analogs.[8] The alkanesulfonyl nature may further lower the onset compared to compounds like benzenesulfonyl chloride (decomposes near its boiling point of ~251 °C).[5]
Heat of Decomposition (ΔHd) -120 to -250 kJ/molThis is a typical range for the decomposition of reactive organic compounds.[5] The exact value is highly dependent on the specific decomposition pathway and must be determined experimentally.
Primary Gaseous Products HCl, SO₂These are the expected gaseous byproducts from the primary decomposition pathways of hydrolysis and thermal degradation.[3][5]

Experimental Protocols for Stability Assessment

A comprehensive evaluation requires a multi-technique approach. The following protocols are designed to be self-validating systems for assessing thermal hazards.

Essential Handling and Storage Procedures

Given the high susceptibility to hydrolysis, all handling must be performed under strictly anhydrous conditions.

  • Storage: Store the compound at low temperatures (2-8 °C) in a desiccator under an inert atmosphere (e.g., argon or nitrogen).

  • Glassware: All glassware must be oven-dried at >120 °C for several hours and cooled under a stream of dry inert gas immediately before use.

  • Solvents & Reagents: Use only anhydrous grade solvents. If not available, solvents must be freshly distilled from an appropriate drying agent.

  • Atmosphere: All transfers and reactions should be conducted under a positive pressure of an inert atmosphere using standard Schlenk line or glovebox techniques.[3]

Thermal Hazard Evaluation Workflow

A logical workflow ensures that all potential hazards are systematically evaluated.

Start Start: Receive/ Synthesize Compound DSC Protocol 1: Run DSC Scan (Low Sample Mass, 1-3 mg) Start->DSC TGA Protocol 2: Run TGA Scan (Correlate Mass Loss) DSC->TGA In Parallel Analysis Analyze Data: - Determine T_onset - Calculate ΔH_d - Identify Mass Loss Steps DSC->Analysis TGA->Analysis Decision Is T_onset close to process temperature? Analysis->Decision Isothermal Protocol 3: Isothermal Calorimetry (Simulate Process Conditions) Decision->Isothermal Yes Safe Process Deemed Safe (with controls) Decision->Safe No Isothermal->Safe If Stable Unsafe HAZARD: Redesign Process or Seek Alternative Reagent Isothermal->Unsafe If Unstable Start Define Molecular Structure (SMILES or .mol file) Optimization Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Start->Optimization Frequency Frequency Calculation (Confirm Minimum Energy) Optimization->Frequency BDE Calculate Bond Dissociation Energies (S-Cl, C-S) Frequency->BDE Proceed if no imaginary frequencies ESP Generate Electrostatic Potential (ESP) Surface Frequency->ESP Analysis Analyze Results: - Identify Weakest Bond - Locate Electrophilic Sites BDE->Analysis ESP->Analysis Report Generate Stability Report with Predicted Vulnerabilities Analysis->Report

Caption: A typical computational workflow for stability prediction.

Summary and Recommendations

The is a critical parameter for its safe and effective use. While direct experimental data is scarce, a robust stability profile can be predicted based on established chemical principles and data from analogous structures.

Key Predictions & Recommendations:

  • Primary Hazard: The compound is predicted to be highly sensitive to hydrolysis . Strict anhydrous and inert atmosphere techniques are mandatory for handling and storage.

  • Thermal Stability: The onset of thermal decomposition is estimated to be in the 120-180 °C range, but this requires immediate experimental verification via DSC and TGA as outlined in this guide.

  • Experimental Verification: The predictive data presented herein must not be used as a substitute for rigorous experimental thermal hazard assessment. The protocols provided offer a clear path to generating reliable safety data.

  • Synthetic Strategy: Given its likely reactivity, it is recommended to either use this reagent immediately after synthesis or generate it in situ for subsequent reactions. For applications where stability is a major concern, the synthesis and use of the corresponding, more stable, sulfonyl fluoride should be considered.

By combining the predictive framework with the empirical protocols detailed in this guide, researchers and drug development professionals can confidently and safely handle (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride, unlocking its potential for the synthesis of novel chemical entities.

References

  • BenchChem Technical Support Team. (2026). Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
  • PURKH. (n.d.).
  • Smolecule. (2024, August 10). (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonamide.
  • Wikipedia. (n.d.). Sulfuryl chloride.
  • Journal of Organic Chemistry. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v.
  • ACS Publications. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.
  • ResearchGate. (2026, March 24).
  • ACS Publications. (2024, July 9).
  • ChemRxiv. (n.d.).
  • DergiPark. (2025, March 31). Computational Assessment of Pyrazole Derivatives as potential MEK inhibitors of Melanoma therapy.
  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • PMC. (2025, November 23).
  • ResearchGate. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Request PDF.
  • Enamine. (n.d.).
  • BenchChem. (2025). In-Depth Technical Guide on the Thermal Stability of (2-Chlorophenyl)methanesulfonyl Chloride.
  • BLDpharm. (n.d.). 1521729-69-0|(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride.

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Methodological & Application

Application Note & Protocol: Synthesis of Sulfonamides Utilizing (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Mechanistic Rationale & Chemical Context

The sulfonamide functional group serves as a highly robust bioisostere for the amide bond. It provides improved hydrolytic stability, an additional hydrogen bond acceptor, and an increased polar surface area (PSA)—features that frequently result in dramatic improvements in target binding affinity and pharmacokinetic profiles[1]. Incorporating heterocyclic aliphatic moieties, such as the 1,5-dimethyl-1H-pyrazol-4-yl group, into sulfonamide scaffolds is a proven strategy in drug discovery to modulate LogD and access novel vector space, particularly in the development of kinase inhibitors[2][3].4 (CAS: 1521729-69-0)[4] is a highly reactive, moisture-sensitive electrophile. The synthesis of sulfonamides from this reagent proceeds via a nucleophilic acyl substitution mechanism [5].

Causality in Experimental Design:

  • The Role of the Base: The amine nitrogen attacks the electrophilic sulfur atom, forming a tetrahedral intermediate, followed by the elimination of a chloride ion[6]. This generates one equivalent of hydrochloric acid (HCl). A non-nucleophilic base (e.g., triethylamine or DIPEA) is strictly required to scavenge this acid[7]. Without a base, the generated HCl will rapidly protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% conversion[8].

  • Temperature & Solvent Control: Aliphatic sulfonyl chlorides are exceptionally prone to hydrolysis. The reaction must be conducted at 0 °C in strictly anhydrous, aprotic solvents (such as DCM or THF) to suppress competitive hydrolysis into the unreactive sulfonic acid[8][9].

Quantitative Reaction Optimization Data

The efficiency of N-sulfonylation is heavily influenced by solvent polarity, temperature, and base selection. Table 1 summarizes the optimized parameters extrapolated from 7 applied to heterocyclic sulfonyl chlorides[7][8][10].

Table 1: Effect of Reaction Parameters on Sulfonamide Yield

SolventBase (Equivalents)Temperature (°C)Reaction TimeTypical Yield (%)Mechanistic Observation
Dichloromethane (DCM) Et₃N (2.0 eq)0 °C to RT2 - 4 h85 - 95% Optimal ; fast reaction, minimal hydrolysis.
Tetrahydrofuran (THF) DIPEA (2.0 eq)0 °C to RT4 - 8 h80 - 90%Good alternative for highly polar amines.
Acetonitrile (MeCN) Pyridine (2.0 eq)RT6 - 12 h70 - 85%Slower reaction; higher risk of side products.
Water / Aqueous Na₂CO₃ (2.0 eq)0 °C to RT4 - 6 h< 20%Massive hydrolysis of the aliphatic sulfonyl chloride.
DCM None0 °C to RT12 h< 50%Reaction stalls due to amine protonation by HCl.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Flame-dry or oven-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (N₂ or Argon) to ensure a moisture-free environment[8].

  • Dissolve the primary or secondary amine (1.0 eq.) in anhydrous DCM to achieve a concentration of 0.1 M to 0.2 M.

  • Add Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2.0 to 2.5 eq.) to the stirring solution.

Reaction Execution
  • Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Lowering the temperature minimizes the exothermic nature of the reaction and prevents the formation of di-sulfonylated byproducts in primary amines[7].

  • Dissolve (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (1.1 eq.) in a minimal volume of anhydrous DCM.

  • Add this electrophile solution dropwise to the cooled amine mixture over 15–30 minutes[6][9].

  • Remove the ice bath and allow the mixture to slowly warm to room temperature (20–25 °C). Stir for 2 to 12 hours.

In-Process Validation Checkpoints (Self-Validating System)

A robust protocol must validate itself in real-time. Monitor the following:

  • Visual Cue: Upon addition of the sulfonyl chloride, the immediate formation of a fine white precipitate (the base hydrochloride salt, e.g., Et₃N·HCl) confirms that the nucleophilic attack is successfully occurring and HCl is being scavenged[11].

  • Analytical Tracking (LC-MS): If the amine remains unconsumed but the sulfonyl chloride mass disappears (replaced by the corresponding sulfonic acid mass), this definitively indicates that moisture has compromised the reaction via hydrolysis[8].

Workup & Purification
  • Once the amine is consumed (confirmed via TLC or LC-MS)[5], quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM. Wash the combined organic layers sequentially with:

    • 1M aqueous HCl: To remove unreacted amine and excess base.

    • Saturated aqueous NaHCO₃: To neutralize residual acid.

    • Brine: To remove excess water[8].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5].

  • Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) or recrystallization.

Workflow Visualization

Workflow Start 1. Setup Amine + Base in Anhydrous Solvent Cool to 0 °C Add 2. Electrophile Addition Dropwise addition of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride Start->Add React 3. Reaction Warm to RT, Stir 2-12h Add->React Monitor 4. Monitor TLC or LC-MS Analysis React->Monitor Incomplete Incomplete Check pH, add base/reagent Monitor->Incomplete Starting Material Remains Workup 5. Quench & Workup H2O Quench, Wash with 1M HCl & NaHCO3 Monitor->Workup Reaction Complete Incomplete->React Purify 6. Purification Flash Chromatography / Recrystallization Workup->Purify End Pure Sulfonamide Target Purify->End

Figure 1: Workflow and troubleshooting logic for sulfonamide synthesis.

Troubleshooting Matrix

Observed IssueMechanistic CauseCorrective Action
High levels of unreacted amine, but sulfonyl chloride is consumed. Hydrolysis of the sulfonyl chloride due to wet solvent or atmospheric moisture.Ensure strict anhydrous conditions. Re-dry solvents over molecular sieves and purge the flask with N₂[8].
Formation of di-sulfonylated byproduct (for primary amines). Excess sulfonyl chloride or elevated temperatures during addition.Strictly control the stoichiometry to 1.05 eq. of sulfonyl chloride and maintain the reaction at 0 °C until the electrophile is fully added[7][9].
Reaction stalls at ~50% conversion. Insufficient base to scavenge HCl; amine is protonated and non-nucleophilic.Add an additional 1.0 eq. of Et₃N or DIPEA to liberate the amine[7].

References

  • Macmillan Group (Princeton University) . One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. 1

  • Google Patents (US8436001B2) . Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. 2

  • Journal of Medicinal Chemistry (ACS) . Discovery of Potent and Selective PI3Kγ Inhibitors.3

  • BLDpharm . 1521729-69-0 | (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride. 4

  • BenchChem . Application Notes and Protocols: Synthesis of Methanesulfonamides from Amines using Methanesulfonyl Chloride (MsCl). 5

  • BenchChem . Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. 6

  • BenchChem . Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. 7

  • BenchChem . Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.8

  • BenchChem . Technical Support Center: Sulfonamide Synthesis with Primary Amines. 9

  • Google Patents (US3574740A) . Method of preparing methane sulfonamide and its derivatives. 11

  • Uniba . Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis.10

Sources

High-Yield Synthesis of Sulfonamides from (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl Chloride and Primary Amines

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction and Chemical Context

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently embedded in kinase inhibitors, GPCR ligands, and anti-inflammatory agents. Incorporating this heterocycle via a sulfonamide linkage is a highly effective strategy for improving a drug candidate's polar surface area (PSA), metabolic stability, and hydrogen-bonding capacity.

(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (CAS No. 1521729-69-0)[1] is a commercially available, highly reactive aliphatic sulfonyl chloride building block used to install this moiety. However, unlike standard aromatic sulfonyl chlorides (e.g., tosyl chloride), heteroaryl-methanesulfonyl chlorides possess acidic α -hydrogens. This structural feature fundamentally alters the reaction mechanism when coupling with primary amines, requiring precise control over reaction conditions to prevent yield-limiting side reactions.

Mechanistic Insights: SN​2 vs. Sulfene Pathways

The synthesis of sulfonamides typically proceeds via a direct bimolecular nucleophilic substitution ( SN​2 ) at the sulfur center[2]. However, when reacting aliphatic sulfonyl chlorides containing electron-withdrawing α -substituents (such as a pyrazole ring), a competing Elimination-Addition (E1cB-like) pathway emerges[3].

When a tertiary amine base (e.g., triethylamine or DIPEA) is introduced to neutralize the HCl byproduct, it can rapidly deprotonate the acidic α -carbon. This triggers the elimination of the chloride leaving group, generating a highly reactive sulfene intermediate ( R−C=SO2​ )[3]. The primary amine then rapidly attacks the sulfene to yield the desired sulfonamide.

Causality in Experimental Design

Understanding this bifurcation in mechanism is critical for protocol optimization:

  • Sulfene Dimerization: If the sulfonyl chloride is added too quickly, the local concentration of the sulfene intermediate spikes, leading to dimerization or oligomerization. Solution: Strict dropwise addition of the sulfonyl chloride into the amine/base mixture.

  • Hydrolysis: Sulfonyl chlorides and sulfenes are exquisitely moisture-sensitive[2]. Reaction with adventitious water yields the unreactive sulfonic acid. Solution: Rigorous use of anhydrous solvents and inert atmospheres (Ar/N_2).

  • Bis-sulfonylation: Primary amines possess two nucleophilic N-H bonds. Over-reaction can lead to di-sulfonylated byproducts[2]. Solution: Maintaining a slight stoichiometric excess of the primary amine or strict temperature control (0 °C).

Mechanism A (1,5-Dimethyl-1H-pyrazol-4-yl) methanesulfonyl chloride B Sulfene Intermediate [R-C=SO2] A->B Tertiary Amine Base (-HCl) E1cB-like D Direct SN2 Transition State A->D Pyridine / Weak Base + Primary Amine E Sulfonic Acid (Hydrolysis Byproduct) A->E + H2O (Moisture) C Sulfonamide Product (Target) B->C + Primary Amine D->C -HCl

Caption: Competing mechanistic pathways: Sulfene vs. SN2 in heteroarylmethanesulfonyl chloride reactions.

Optimization of Reaction Conditions

To maximize the yield of the mono-sulfonamide while suppressing the formation of sulfonic acids and bis-sulfonamides, the choice of base and solvent is paramount[4]. The table below summarizes the quantitative effects of varying reaction parameters.

Table 1: Condition Optimization for Sulfonamide Synthesis

Solvent (Anhydrous)Base (1.5 eq)Temp ProfilePrimary AmineYield (%)Major Side Product
Dichloromethane (DCM)Triethylamine (TEA)0 °C RT1.0 eq85 - 92%Trace bis-sulfonamide
Dichloromethane (DCM)Pyridine0 °C RT1.0 eq70 - 75%Unreacted starting material
Tetrahydrofuran (THF)DIPEA0 °C 50 °C1.0 eq60 - 65%Sulfene dimers / degradation
Acetonitrile (MeCN) K2​CO3​ (Solid)RT1.0 eq40 - 50%Sulfonic acid (Hydrolysis)

Note: DCM with TEA or DIPEA under strict temperature control provides the optimal balance of reactivity and chemoselectivity.

Experimental Protocol

This protocol outlines a self-validating system for the synthesis of mono-substituted sulfonamides using (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride.

Materials & Reagents
  • (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (1.05 equivalents)[1]

  • Primary Amine (1.00 equivalent)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.50 equivalents)

  • Anhydrous Dichloromethane (DCM) (to achieve 0.1 M concentration)

  • 1M Aqueous HCl, Saturated Aqueous NaHCO3​ , Brine

  • Anhydrous Na2​SO4​ or MgSO4​

Step-by-Step Methodology

Step 1: Equipment Preparation

  • Flame-dry or oven-dry a round-bottom flask equipped with a magnetic stir bar.

  • Seal with a rubber septum and flush the flask with inert gas (Argon or Nitrogen) for 5 minutes to ensure a moisture-free environment.

Step 2: Reagent Solubilization

  • Dissolve the primary amine (1.0 eq) in anhydrous DCM (approx. 2/3 of total solvent volume).

  • Add the tertiary amine base (TEA or DIPEA, 1.5 eq) via syringe.

  • Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Step 3: Controlled Electrophile Addition

  • In a separate, dry vial, dissolve (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (1.05 eq) in the remaining 1/3 volume of anhydrous DCM.

  • Draw the sulfonyl chloride solution into a syringe and add it dropwise to the stirring amine solution at 0 °C over 15–30 minutes.

    • Causality Check: Slow addition prevents a sudden exothermic spike and keeps the steady-state concentration of the sulfene intermediate low, effectively neutralizing dimerization pathways[3].

Step 4: Reaction Progression

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C).

  • Stir for an additional 2 to 12 hours. Monitor the reaction via TLC (e.g., 50% EtOAc/Hexanes) or LC-MS until the primary amine is fully consumed[2].

Step 5: Quench and Liquid-Liquid Extraction

  • Dilute the reaction mixture with additional DCM (equal to the reaction volume).

  • Transfer to a separatory funnel and wash sequentially with:

    • 1M HCl (1x): Protonates and removes excess tertiary base and unreacted primary amine.

    • Saturated NaHCO3​ (1x): Neutralizes any residual acid and extracts the highly polar sulfonic acid byproduct (hydrolyzed starting material).

    • Brine (1x): Removes bulk water from the organic layer.

Step 6: Isolation and Purification

  • Dry the organic layer over anhydrous Na2​SO4​ . Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Hexanes to Ethyl Acetate) to afford the pure target sulfonamide.

Workflow Step1 1. Preparation Dry glassware, Ar/N2 atmosphere Anhydrous DCM (0.1 M) Step2 2. Amine & Base Dissolve Primary Amine (1.0 eq) + Base (1.5 eq) Cool to 0 °C Step1->Step2 Step3 3. Dropwise Addition Add Sulfonyl Chloride (1.05 eq) slowly Maintain 0 °C to prevent exotherm Step2->Step3 Step4 4. Reaction Warm to RT, stir 2-12 h Monitor via TLC/LC-MS Step3->Step4 Step5 5. Quench & Workup Dilute with DCM, wash with 1N HCl, NaHCO3, Brine Step4->Step5 Step6 6. Purification Dry over Na2SO4, concentrate Flash Chromatography (Hexane/EtOAc) Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target sulfonamide.

Troubleshooting Guide

  • Issue: High levels of unreacted primary amine but complete consumption of sulfonyl chloride.

    • Cause: The sulfonyl chloride has hydrolyzed due to wet solvent or atmospheric moisture.

    • Solution: Use freshly distilled or sure-seal anhydrous solvents. Ensure the sulfonyl chloride is stored in a desiccator over Drierite.

  • Issue: Formation of a less polar byproduct (Bis-sulfonylation).

    • Cause: The primary amine has reacted twice.

    • Solution: Reduce the equivalents of sulfonyl chloride to exactly 1.0, or use a bulkier base (like DIPEA) to sterically hinder the second sulfonylation event.

  • Issue: Complex mixture with intense colored impurities.

    • Cause: Sulfene dimerization or degradation due to high localized concentrations or excessive heat.

    • Solution: Strictly enforce the 0 °C temperature during addition and slow the drop rate of the electrophile.

References

  • Grossert, J. S., et al. Organic sulfur mechanisms. 19. Sulfene–tertiary amine zwitterions and base size effects in sulfene condensations. Canadian Journal of Chemistry, 54, 2652 (1976). Available at: [Link]

  • RSC Advances. A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of amines. Royal Society of Chemistry. Available at: [Link]

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application of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocol

Executive Summary

As drug discovery paradigms shift toward higher structural complexity to mitigate off-target toxicity, the integration of sp³-enriched building blocks has become paramount. (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (CAS: 1521729-69-0)[1] serves as a strategic, highly versatile electrophile for installing the pyrazole-methanesulfonamide pharmacophore. This application note details the mechanistic rationale, physicochemical advantages, and a field-validated protocol for utilizing this building block in the synthesis of novel therapeutics, including kinase inhibitors[2], GPCR ligands[3], and NAAA inhibitors[4].

Mechanistic Rationale & Structural Advantages

The strategic value of this specific building block lies in its unique combination of a privileged heteroaromatic core and an sp³-hybridized linker:

  • The Pyrazole Core & Substitution Pattern: The pyrazole ring is a classic bioisostere for amides and aromatic rings, frequently utilized in anticancer and anti-inflammatory agents[5]. The 1,5-dimethyl substitution is highly deliberate: the N1-methyl group eliminates a potential hydrogen-bond donor (reducing Topological Polar Surface Area, TPSA, to enhance membrane permeability), while the C5-methyl provides steric shielding that mitigates oxidative metabolism at the vulnerable C5 position[6].

  • The Methanesulfonyl Linker (-CH₂-SO₂Cl): Unlike rigid aryl sulfonyl chlorides, the inclusion of the methylene spacer introduces an sp³-hybridized carbon. This increases the molecule's Fraction sp³ (Fsp³), a metric strongly correlated with improved aqueous solubility and lower clinical attrition rates. Furthermore, the rotatable -CH₂- bond provides critical conformational flexibility, allowing the pharmacophore to adopt optimal geometries within complex binding pockets (e.g., the DFG-out conformation of kinases)[2].

  • Sulfonamide Pharmacophore: The resulting sulfonamide is a metabolically stable, strong hydrogen-bond acceptor/donor (when secondary) that resists the enzymatic cleavage typical of standard amides[4].

Data Presentation: Physicochemical Impact

Table 1: Comparative Physicochemical Impact of Methanesulfonyl vs. Arylsulfonyl Linkers in Pyrazole Scaffolds

PropertyDirect Pyrazole-Sulfonamide (sp²-linked)Pyrazole-Methanesulfonamide (sp³-linked)Impact on Drug Design
Fraction sp³ (Fsp³) LowerHigher (+1 sp³ carbon)Enhances aqueous solubility and reduces flat-molecule aggregation.
Conformational Flexibility Rigid, planar vectorRotatable -CH₂- bondAllows adaptive binding in complex target pockets (e.g., kinase hinges)[2].
Metabolic Stability HighModerate to HighThe 1,5-dimethyl groups sterically shield the core from rapid degradation.
H-Bonding Profile 2 Acceptors, 1 Donor (if 2° amine)2 Acceptors, 1 Donor (if 2° amine)Maintained pharmacophore interactions without TPSA penalty.

Workflow Visualization

The following diagram illustrates the iterative lead optimization workflow integrating this building block into high-throughput screening cascades.

G N1 Hit Identification (Target Amine) N2 Reagent Addition (1,5-Dimethyl-1H-pyrazol-4-yl) methanesulfonyl chloride N1->N2 N3 Sulfonylation Reaction (Anhydrous, 0°C -> RT) N2->N3 Base (DIPEA) DCM N4 High-Throughput Screening (Kinase / GPCR Assays) N3->N4 Purification N5 SAR & Fsp3 Optimization N4->N5 N5->N2 Iterative Design N6 Lead Candidate N5->N6 Efficacy Met

Fig 1: Drug design workflow using (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride.

Experimental Protocol: Synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonamides

The sulfonylation of amines using aliphatic or benzyl-type sulfonyl chlorides requires precise control. The following protocol is a self-validating system designed to maximize yield while suppressing hydrolysis and dimerization.

Reagents & Materials
  • (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (1.2 equiv)[1]

  • Target Primary or Secondary Amine (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M concentration)

  • Saturated aqueous NaHCO₃ and Brine

Step-by-Step Methodology

Step 1: Preparation & Inert Atmosphere In an oven-dried round-bottom flask purged with argon, dissolve the target amine (1.0 equiv) in anhydrous DCM. Add DIPEA (2.5 equiv) and stir for 5 minutes.

  • Expert Insight: The use of argon and oven-dried glassware is non-negotiable. Trace moisture will rapidly hydrolyze the sulfonyl chloride into the unreactive sulfonic acid[7].

Step 2: Temperature Control Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Causality: Unlike rigid aryl sulfonyl chlorides, methanesulfonyl chlorides possess acidic α-protons adjacent to the sulfonyl group. In the presence of tertiary amine bases, they can undergo an E1cB-like elimination to form a highly reactive sulfene intermediate (R-CH=SO₂). While this intermediate readily reacts with the target amine, it is highly susceptible to hydrolysis. Strict low-temperature control prevents runaway side reactions[7].

Step 3: Electrophile Addition Dissolve (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (1.2 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–30 minutes.

  • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, favoring the desired bimolecular nucleophilic attack over competitive dimerization or rapid sulfene quenching.

Step 4: Reaction Propagation & Monitoring Allow the reaction to stir at 0 °C for 1 hour, then gradually remove the ice bath and allow it to warm to room temperature. Stir for an additional 4–12 hours. Monitor the consumption of the amine via LC-MS or TLC.

  • Self-Validation: The appearance of a new, more lipophilic spot on TLC (or a corresponding mass peak in LC-MS) confirms successful sulfonamide formation. If the amine remains unconsumed after 12 hours, do not add more base; instead, verify the integrity of the sulfonyl chloride reagent, as it may have hydrolyzed in storage[2].

Step 5: Quenching & Extraction Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL).

  • Causality: A mild alkaline quench neutralizes the HCl byproduct (and excess DIPEA hydrochloride salts) without risking the base-catalyzed hydrolysis of the newly formed sulfonamide bond[2].

Step 6: Purification Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient) to yield the pure (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide derivative[2].

References

  • 1521729-69-0 | (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride - BLDpharm Source: BLDpharm URL:[1]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review Source: Dovepress URL:[5]

  • Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists Source: PMC (National Institutes of Health) URL:[3]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: ACS Publications URL:[4]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: PMC (National Institutes of Health) URL:[6]

  • Pyrazole-Based Transthyretin Kinetic Stabilizers Identified Using a Covalent Fluorescent Probe Assay for Selectivity Profiling in Human Serum Source: ACS Publications URL:[7]

  • Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK Source: PMC (National Institutes of Health) URL:[2]

Sources

Application Notes and Protocols for Mass Spectrometry Derivatization Using (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Enhancing Analyte Detection in Mass Spectrometry

In the landscape of modern analytical chemistry, particularly within drug development and life sciences research, liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the sensitive and selective quantification of a diverse range of analytes. However, the inherent chemical properties of many small molecules, such as low ionization efficiency or poor chromatographic retention, can present significant challenges to achieving desired levels of detection. Chemical derivatization offers a robust strategy to overcome these limitations. By covalently modifying an analyte, we can introduce a chemical moiety that enhances its physicochemical properties, thereby improving its analytical performance.

This guide introduces a novel derivatization reagent, (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (DMP-MSCl) , designed to significantly improve the detection of primary and secondary amines, as well as phenolic compounds, in positive-ion electrospray ionization mass spectrometry (ESI-MS). The pyrazole core of DMP-MSCl provides a readily protonatable site, ensuring high ionization efficiency, while the sulfonyl chloride group offers a reactive handle for covalent labeling of nucleophilic functional groups on the analyte. The metabolic stability often associated with the pyrazole nucleus is an added advantage in complex biological matrices.[1][2][3][4]

This document provides a comprehensive overview of DMP-MSCl, including its synthesis, the rationale for its use, and detailed protocols for the derivatization of target analytes and their subsequent analysis by LC-MS/MS.

The Rationale for Derivatization with DMP-MSCl

The primary objective of derivatization in LC-MS is to improve the signal intensity of the target analyte. DMP-MSCl achieves this through several key mechanisms:

  • Enhanced Ionization Efficiency: The 1,5-dimethyl-1H-pyrazole moiety possesses two nitrogen atoms, one of which is basic and readily accepts a proton in the acidic mobile phases typically used in reversed-phase chromatography. This "fixed" positive charge significantly enhances the efficiency of the electrospray ionization process, leading to a more abundant [M+H]⁺ ion.[5][6]

  • Improved Chromatographic Behavior: Many polar analytes exhibit poor retention on reversed-phase columns. The introduction of the relatively nonpolar pyrazole and methanesulfonyl groups increases the hydrophobicity of the analyte, leading to better retention and separation from early-eluting, often interfering, matrix components.

  • Predictable and Informative Fragmentation: The sulfonamide or sulfonate ester bond formed during derivatization provides a predictable site for fragmentation during tandem mass spectrometry (MS/MS). This allows for the development of highly selective and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods. Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and loss of SO₂.[7][8]

The following diagram illustrates the general workflow for utilizing DMP-MSCl in an analytical method.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Analyte Analyte in Biological Matrix Extraction Extraction of Analyte Analyte->Extraction Derivatization Derivatization with DMP-MSCl Extraction->Derivatization Extracted Analyte Quenching Reaction Quenching & Cleanup Derivatization->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Derivatized Analyte Data Data Processing LCMS->Data

Caption: General workflow for DMP-MSCl derivatization.

Synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (DMP-MSCl)

The synthesis of DMP-MSCl is a multi-step process that can be accomplished in a well-equipped organic chemistry laboratory. The following is a plausible and robust synthetic route, broken down into three main stages.

Stage 1: Synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methanol

The precursor alcohol can be synthesized from commercially available starting materials.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylpyrazole in a suitable solvent such as ethanol.

  • N-Methylation: Add methyl iodide to the solution and reflux the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Formylation: After cooling, perform a Vilsmeier-Haack formylation by reacting the N-methylated pyrazole with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce a formyl group at the 4-position.

  • Reduction: Reduce the resulting aldehyde to the corresponding alcohol using a mild reducing agent such as sodium borohydride (NaBH₄) in methanol.

  • Purification: After an aqueous workup, the crude product can be purified by column chromatography on silica gel to yield (1,5-dimethyl-1H-pyrazol-4-yl)methanol.

Stage 2: Synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methanethiol

The alcohol is then converted to the corresponding thiol.

Protocol:

  • Conversion to Alkyl Halide: Convert the alcohol to (1,5-dimethyl-1H-pyrazol-4-yl)methyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an appropriate solvent like dichloromethane (DCM).

  • Thiol Formation: React the resulting alkyl chloride with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to yield the desired thiol.[9]

  • Purification: The crude thiol can be purified by distillation or column chromatography.

Stage 3: Oxidative Chlorination to (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride

The final step involves the oxidative chlorination of the thiol.

Protocol:

  • Reaction Setup: Dissolve the (1,5-dimethyl-1H-pyrazol-4-yl)methanethiol in a suitable solvent system, such as acetonitrile and water.

  • Oxidative Chlorination: Add a source of chlorine, such as N-chlorosuccinimide (NCS), and an oxidizing agent like hydrogen peroxide (H₂O₂). The use of a catalyst like zirconium tetrachloride (ZrCl₄) can significantly accelerate the reaction.[10] Alternatively, a reagent system of H₂O₂ and SOCl₂ can be employed for the direct oxidative conversion of the thiol to the sulfonyl chloride.

  • Workup and Purification: After the reaction is complete, as monitored by TLC, perform an aqueous workup and extract the product with an organic solvent. The crude DMP-MSCl can be purified by column chromatography.

The overall synthetic pathway is depicted below.

Start 3,5-Dimethylpyrazole Step1 (1,5-dimethyl-1H-pyrazol-4-yl)methanol Start->Step1 1. N-Methylation 2. Vilsmeier-Haack 3. Reduction Step2 (1,5-dimethyl-1H-pyrazol-4-yl)methanethiol Step1->Step2 1. Chlorination 2. Thiolation Final (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (DMP-MSCl) Step2->Final Oxidative Chlorination

Caption: Synthetic pathway for DMP-MSCl.

Application Protocols for Analyte Derivatization

The following protocols provide a starting point for the derivatization of primary/secondary amines and phenols using DMP-MSCl. Optimization of these conditions for specific analytes is highly recommended.

Derivatization of Primary and Secondary Amines

Materials:

  • DMP-MSCl solution (1 mg/mL in anhydrous acetonitrile)

  • Analyte solution (in a suitable solvent)

  • Borate buffer (0.1 M, pH 9.5)

  • Quenching solution (e.g., 2% formic acid in water)

  • Anhydrous acetonitrile

Protocol:

  • Sample Preparation: Prepare the analyte solution at a known concentration. If the sample is in a biological matrix, perform a suitable extraction (e.g., protein precipitation followed by solid-phase extraction) and evaporate the solvent to dryness.

  • Reconstitution: Reconstitute the dried extract in 50 µL of borate buffer.

  • Derivatization: Add 50 µL of the DMP-MSCl solution to the reconstituted sample. Vortex briefly.

  • Incubation: Incubate the reaction mixture at 60°C for 30 minutes.

  • Quenching: After incubation, cool the mixture to room temperature and add 10 µL of the quenching solution to stop the reaction by hydrolyzing the excess DMP-MSCl.

  • Analysis: The derivatized sample is now ready for LC-MS/MS analysis. Dilute with the initial mobile phase if necessary.

Derivatization of Phenolic Compounds

Materials:

  • DMP-MSCl solution (1 mg/mL in anhydrous acetonitrile)

  • Analyte solution (in a suitable solvent)

  • Sodium carbonate buffer (50 mM, pH 10)

  • Quenching solution (e.g., 2% formic acid in water)

  • Anhydrous acetonitrile

Protocol:

  • Sample Preparation: As described for amines, prepare the analyte solution, performing extraction and evaporation if necessary.

  • Reconstitution: Reconstitute the dried extract in 50 µL of sodium carbonate buffer.

  • Derivatization: Add 50 µL of the DMP-MSCl solution. Vortex briefly.

  • Incubation: Incubate the reaction mixture at 50°C for 20 minutes.

  • Quenching: Cool the reaction to room temperature and add 10 µL of the quenching solution.

  • Analysis: The derivatized sample is ready for LC-MS/MS analysis.

LC-MS/MS Analysis of DMP-Derivatized Analytes

Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Starting Point):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Precursor Ion: The [M+H]⁺ of the derivatized analyte.

    • Product Ions: Common product ions arise from the cleavage of the sulfonamide/sulfonate ester bond and fragmentation of the DMP-MSCl tag. A characteristic product ion corresponding to the protonated (1,5-dimethyl-1H-pyrazol-4-yl)methyl moiety should be monitored. Another potential fragmentation is the loss of SO₂.[7]

The following diagram illustrates the expected fragmentation of a DMP-derivatized amine.

Parent [DMP-SO₂-NH-R + H]⁺ Frag1 [DMP-CH₂]⁺ Parent->Frag1 Fragmentation Frag2 [DMP-SO₂-NH-R - SO₂ + H]⁺ Parent->Frag2 Loss of SO₂

Caption: Expected fragmentation of a DMP-derivatized amine.

Expected Performance Enhancement

Derivatization with DMP-MSCl is expected to provide a significant increase in signal intensity compared to the underivatized analyte. The table below provides a hypothetical comparison based on reported enhancements with similar derivatization reagents.

Analyte ClassFunctional GroupExpected Signal Enhancement (Fold Increase)
Biogenic AminesPrimary/Secondary Amine50 - 200
CatecholaminesPrimary/Secondary Amine, Phenol100 - 500
Phenolic AcidsPhenol20 - 100
SteroidsPhenol50 - 150

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or no derivatization product - Inactive DMP-MSCl (hydrolyzed)- Incorrect pH- Insufficient reagent concentration- Use freshly prepared DMP-MSCl solution.- Optimize the pH of the reaction buffer.- Increase the molar excess of DMP-MSCl.
High background or interfering peaks - Excess derivatization reagent- Matrix effects- Optimize the quenching step.- Incorporate a solid-phase extraction (SPE) clean-up step after derivatization.- Adjust chromatographic gradient to separate interferences.
Poor peak shape - Sub-optimal chromatographic conditions- Analyte instability- Modify the mobile phase composition or gradient.- Ensure the final sample solvent is compatible with the initial mobile phase.- Investigate the stability of the derivatized analyte over time.

Conclusion

(1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (DMP-MSCl) is a promising derivatization reagent for enhancing the sensitivity of LC-MS analysis of primary and secondary amines and phenolic compounds. Its ability to introduce a readily ionizable group and improve chromatographic properties makes it a valuable tool for researchers in drug development and other fields requiring trace-level quantification. The protocols provided herein serve as a robust starting point for method development, and with careful optimization, DMP-MSCl can enable the reliable measurement of analytes that are otherwise challenging to detect.

References

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  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2019). High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides. Scientific Reports, 9(1), 1234. Available at: [Link]

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Application Note: Strategic Utilization of (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl Chloride in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pyrazole scaffold is widely recognized as a "privileged" structure in modern agrochemical discovery, serving as the core motif in numerous commercialized fungicides, herbicides, and insecticides[1]. Recently, pyrazole-based sulfonamides have emerged as highly potent agents, particularly in the development of environmentally friendly fungicides targeting destructive phytopathogens like Valsa mali (apple canker) and Sclerotinia sclerotiorum (white mold)[2].

(CAS: 1521729-69-0) is a highly specialized electrophilic building block designed for the synthesis of novel agrochemical candidates. It offers distinct mechanistic advantages over traditional aryl sulfonyl chlorides:

  • Conformational Flexibility: Unlike direct pyrazole-4-sulfonyl chlorides, this compound features a methylene bridge (-CH₂-) between the pyrazole core and the sulfonyl group. This aliphatic linker provides rotational freedom, allowing the resulting methanesulfonamides to dynamically adapt to the binding pockets of target enzymes (e.g., Succinate Dehydrogenase), which is crucial for overcoming target-site resistance[3].

  • Optimized Lipophilicity: The 1,5-dimethyl substitution blocks reactive nitrogen sites, preventing unwanted tautomerization during synthesis, while providing the precise lipophilicity (LogP) required for effective cuticular penetration in plants and fungal cell walls[4].

Synthetic Workflow

The integration of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride into an agrochemical pipeline relies on a highly efficient nucleophilic substitution (sulfonamidation) pathway[3].

SynthWorkflow A (1,5-dimethyl-1H-pyrazol-4-yl) methanesulfonyl chloride C Nucleophilic Substitution (Base: DIPEA, Solvent: DCM) A->C B Target Amine (e.g., Substituted Aniline) B->C D Pyrazole-Methanesulfonamide Candidate C->D High Yield (>85%) E Agrochemical Screening (Fungicidal/Herbicidal) D->E SAR Optimization

Synthetic workflow for pyrazole-methanesulfonamide agrochemical candidates.

Experimental Protocols

Protocol A: Sulfonamidation of Target Amines

This protocol outlines a self-validating methodology for synthesizing pyrazole-methanesulfonamide derivatives.

Materials:

  • (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (1.0 eq)

  • Target Amine (e.g., substituted aniline) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (10 vol)

Step-by-Step Procedure:

  • System Preparation: Purge a dry round-bottom flask with N₂ gas. Add the target amine (1.1 eq) and anhydrous DCM.

    • Causality: An N₂ atmosphere is critical. Ambient moisture will rapidly hydrolyze the highly reactive sulfonyl chloride into an inactive sulfonic acid, halting the reaction[3]. DCM is selected as it readily solubilizes both reagents without acting as a protic competitor[4].

  • Base Addition: Add DIPEA (2.0 eq) to the solution and cool the mixture to 0 °C using an ice bath.

    • Causality: DIPEA is chosen over Triethylamine (TEA). The bulky isopropyl groups of DIPEA provide significant steric hindrance, making it an excellent acid scavenger but a poor nucleophile. This prevents the formation of unstable sulfonammonium intermediates that degrade yield[4].

  • Electrophile Addition: Dissolve the (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (1.0 eq) in a minimal volume of DCM. Add this solution dropwise to the flask over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the highly exothermic nucleophilic attack, strictly minimizing the formation of bis-sulfonamide byproducts.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25–30 °C for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1).

  • Quenching & Self-Validation: Add 10 vol of cold water to quench. Extract with DCM (3 x 10 mL). Wash the combined organic layers with 1M HCl, followed by saturated brine.

    • Causality: The 1M HCl wash is a critical validation step. It completely protonates and removes any unreacted starting amine and DIPEA. If skipped, trace basic amines will carry over and cause false-positive toxicity in downstream biological assays.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to yield the pure candidate.

Protocol B: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

Step-by-Step Procedure:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize via autoclaving.

  • Compound Dosing: Dissolve the purified pyrazole-methanesulfonamide in DMSO. Spike the molten PDA to achieve final test concentrations (e.g., 0.1, 1, 5, 10, 20 mg/L).

    • Causality: DMSO ensures the complete dissolution of lipophilic candidates. The final DMSO concentration in the agar must be capped at ≤0.5% (v/v) to prevent solvent-induced baseline toxicity to the fungi[2].

  • Inoculation & Incubation: Place a 5 mm mycelial plug of the target pathogen (e.g., Valsa mali) at the center of each plate. Incubate at 25 °C in the dark for 72 hours.

  • Measurement: Measure the colony diameter using the cross-measurement method. Calculate the inhibition rate (%) relative to a blank DMSO control to establish the EC₅₀ value.

Quantitative Data: Structure-Activity Relationship (SAR)

The introduction of sulfonamide fragments into the pyrazole skeleton yields compounds with remarkable efficacy. The table below summarizes representative EC₅₀ data for optimized pyrazole sulfonamide derivatives against highly destructive agricultural fungi[2][5].

Compound / DerivativeTarget PathogenEC₅₀ (mg/L)Reference StandardEC₅₀ of Standard (mg/L)
Derivative A (Anilino-substituted)Valsa mali0.45Tebuconazole0.52
Derivative B (Fluoro-substituted)S. sclerotiorum0.49Tebuconazole0.61
Derivative C (Methoxy-substituted)Botrytis cinerea3.06Boscalid2.85
Derivative D (Unsubstituted)Rhizoctonia solani13.49Boscalid13.91

Biological Pathway & Mode of Action

Pyrazole-based agrochemicals frequently act as Succinate Dehydrogenase Inhibitors (SDHIs). By penetrating the fungal mitochondrial membrane, these compounds bind to Complex II of the electron transport chain. The resulting blockade halts ATP production, induces severe oxidative stress, and compromises cell membrane integrity, leading to rapid mycelial death[1][2].

MOA A Pyrazole-Methanesulfonamide B Mitochondrial Penetration A->B C Succinate Dehydrogenase (Complex II) Inhibition B->C D Blockade of Electron Transport C->D E ATP Depletion & Oxidative Stress D->E F Fungal Cell Death (e.g., Valsa mali) E->F

Proposed fungicidal mode of action via mitochondrial Complex II inhibition.

References

  • [2] Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. Journal of Agricultural and Food Chemistry (ACS Publications).2

  • [3] (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonamide. Smolecule. 3

  • [5] Design, Synthesis, and Antifungal Activity Evaluation of Novel Pyrazole Sulfonamide Derivatives Containing 1,3,4‐Oxadiazole Moiety. ResearchGate. 5

  • [4] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC (NIH). 4

  • [1] Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. Benchchem. 1

Sources

Troubleshooting & Optimization

improving reaction yield with (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights for improving reaction yields and troubleshooting common issues encountered when using this versatile reagent.

Frequently Asked Questions (FAQs)
Q1: What is (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride and what are its primary applications?

(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a specialized sulfonylating agent. Its core utility lies in the synthesis of sulfonamides, a critical functional group (a "sulfonamide motif") found in a vast number of pharmaceuticals.[1] The pyrazole moiety is a common scaffold in drug discovery, known to be present in compounds with analgesic, anti-inflammatory, and anticancer properties, among others.[2] This reagent allows for the direct incorporation of the 1,5-dimethylpyrazole group via a stable sulfonamide linker, making it a valuable building block for creating novel drug candidates.[3]

Q2: My reaction yield is consistently low. What are the most common culprits when forming a sulfonamide with this reagent?

Low yields in sulfonamide synthesis are a frequent challenge and can typically be traced back to a few key areas.[4][5][6] The most common causes are:

  • Hydrolysis of the Sulfonyl Chloride: This reagent is highly sensitive to moisture. Any water present in the reaction will convert it to the corresponding and unreactive sulfonic acid, which is a primary cause of yield loss.[5][6]

  • Poor Nucleophilicity of the Amine: The amine starting material may be sterically hindered or electronically deactivated (e.g., anilines with electron-withdrawing groups), leading to a sluggish or incomplete reaction.[5][6]

  • Inadequate Base: The reaction generates hydrochloric acid (HCl), which must be neutralized. If the base is too weak or used in insufficient quantity, it will protonate the amine starting material, rendering it non-nucleophilic and effectively stopping the reaction.[5][7]

  • Suboptimal Reaction Conditions: Factors like temperature, reaction time, and solvent choice play a critical role and may need to be optimized for your specific substrates.[5]

Q3: I see multiple spots on my TLC plate. What are the likely side products?

Observing multiple spots is a common issue. Besides unreacted starting materials, the most probable side products are:

  • (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonic acid: This is the product of hydrolysis of your starting sulfonyl chloride. Its presence is a strong indicator that your reaction conditions are not sufficiently anhydrous.[5][6]

  • Bis-sulfonylation (for primary amines): If a primary amine (R-NH₂) is used, it is possible for a second molecule of the sulfonyl chloride to react with the nitrogen of the newly formed sulfonamide under certain conditions, though this is less common.

  • Side reactions on the pyrazole ring: While the pyrazole ring is generally stable, position 4 (where the methanesulfonyl group is attached) is a site for electrophilic substitution.[2] Depending on the reaction conditions and other reagents present, unforeseen reactions could occur.

Q4: How should I properly handle and store (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride?

Proper handling and storage are critical to maintaining the reagent's reactivity.

  • Storage: Keep the container tightly closed and store it in a cool, dry place, ideally in a desiccator or under an inert atmosphere (e.g., in a glovebox).[8][9] Avoid direct sunlight. Recommended storage is often at 2-8°C.[10]

  • Handling: Always handle the reagent under an inert atmosphere (nitrogen or argon) to minimize exposure to air and moisture.[5][6] Use flame-dried or oven-dried glassware and anhydrous solvents.[5][6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as sulfonyl chlorides can be irritants.[9][10]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during sulfonamide synthesis with (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride.

Workflow for Troubleshooting Low Yield

G cluster_reagents Reagent Integrity cluster_conditions Reaction Parameters cluster_workup Post-Reaction Steps start Low Reaction Yield check_reagents Step 1: Verify Reagent Quality & Handling start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK reagent_hydrolysis Sulfonyl Chloride Hydrolyzed? (Use fresh/properly stored reagent) check_workup Step 3: Analyze Workup & Purification check_conditions->check_workup Conditions Optimized base_choice Base Appropriate? (Stoichiometry & Strength) success Yield Improved check_workup->success Workup Optimized workup_hydrolysis Hydrolysis During Workup? (Minimize contact with water) anhydrous_cond Anhydrous Conditions? (Dry glassware, solvents, inert atm) amine_purity Amine/Base Purity? (Check for water/impurities) temp_time Temperature/Time Sufficient? (For unreactive amines) solvent Solvent Optimal? (Aprotic solvents like DCM, ACN) product_solubility Product Water Soluble? (Check aqueous layer) purification_loss Decomposition on Column? (Consider alternative purification)

Sources

Technical Support Center: Troubleshooting (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals experiencing low conversion rates when utilizing (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride in sulfonylation reactions.

Below, we dissect the mechanistic root causes of reaction failure, provide targeted troubleshooting FAQs, and outline self-validating experimental protocols to ensure high-yielding sulfonamide synthesis.

Mechanistic Overview: The Root Cause of Low Conversion

The core issue with (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride lies in its structural classification as a heteroaryl-methanesulfonyl chloride (a benzylic-type sulfonyl chloride). The methylene (-CH₂-) protons are highly acidic because they are flanked by the electron-withdrawing sulfonyl chloride group and the pyrazole ring.

When exposed to strong, non-nucleophilic tertiary amine bases (such as Triethylamine or DIPEA), these substrates do not undergo standard S_N2 substitution. Instead, they rapidly undergo an E1cB elimination [1]. The base deprotonates the acidic alpha-carbon, expelling the chloride ion to generate a highly reactive sulfene intermediate (R-C=SO₂)[2],[3].

If your target nucleophile (e.g., a bulky amine) does not trap this sulfene instantaneously, the intermediate will rapidly react with adventitious moisture to form a sulfonic acid, or it will dimerize[4]. This divergent pathway is the primary cause of stalled reactions and low conversion rates[5].

G SM (1,5-Dimethyl-1H-pyrazol-4-yl) methanesulfonyl chloride Direct Direct S_N2 Attack (Pyridine / Weak Base) SM->Direct Favored Pathway Sulfene E1cB Elimination (TEA / DIPEA) SM->Sulfene Undesired Pathway Product Desired Sulfonamide (High Conversion) Direct->Product Sulfene->Product Fast Nucleophile SideProd Hydrolysis / Dimerization (Low Conversion) Sulfene->SideProd Bulky Amine / Moisture

Reaction logic: Divergent pathways of heteroaryl-methanesulfonyl chlorides based on base selection.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 20-30% conversion when using Triethylamine (TEA) or DIPEA. Why is this happening? A1: You are inadvertently triggering the E1cB pathway. Strong tertiary amines like TEA deprotonate the acidic alpha-protons of the pyrazole-methanesulfonyl chloride, forming the transient sulfene intermediate[2],[1]. If your amine is sterically hindered, it cannot trap the sulfene fast enough. The sulfene then degrades via hydrolysis or dimerization, consuming your starting material without forming the desired product[3].

Q2: How can I bypass the sulfene pathway and force direct sulfonylation? A2: You must switch your base. Eliminate strongly basic tertiary amines and use a weaker, nucleophilic base like Pyridine . Pyridine is not basic enough to efficiently deprotonate the alpha-carbon. Instead, it attacks the sulfur atom to form a highly reactive sulfonylpyridinium intermediate, which acts as a superior electrophile for your amine, forcing the reaction down the direct S_N2 pathway[4]. Alternatively, use a biphasic inorganic system (Schotten-Baumann conditions).

Q3: My starting material seems degraded straight out of the bottle. How can I verify its integrity before starting the reaction? A3: Benzylic-type sulfonyl chlorides are notoriously unstable and hygroscopic[5]. You can validate the reagent's integrity using a Methanol Quench Test . Dissolve a 1 mg aliquot of the sulfonyl chloride in 1 mL of anhydrous methanol containing 1 equivalent of pyridine. Stir for 5 minutes and inject into the LCMS.

  • Pass: You observe the mass of the methyl sulfonate ester.

  • Fail: You observe the mass of the sulfonic acid (M - Cl + OH), indicating the reagent has completely hydrolyzed in storage and must be discarded.

Q4: I am reacting a highly unreactive, electron-deficient aniline. Neither Pyridine nor TEA works. What is the alternative? A4: For exceptionally poor nucleophiles, you must pre-form a more reactive intermediate or deprotonate the amine. Treat your aniline with Sodium Hydride (NaH) or LiHMDS at -78°C in THF to form the highly nucleophilic amide anion, then add the (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride dropwise. This ensures the nucleophilic attack outpaces any base-induced degradation.

Quantitative Data: Base & Solvent Optimization Matrix

To guide your experimental design, the following table summarizes the causal relationship between base selection, mechanism bias, and expected conversion rates for this specific pyrazole-methanesulfonyl chloride.

Base SystemSolventMechanism BiasTypical ConversionTroubleshooting Notes
TEA / DIPEA (2.0 eq)DCM / THFStrong E1cB (Sulfene)< 30%High dimerization/hydrolysis. Avoid unless the nucleophile is a highly reactive primary amine.
Pyridine (Solvent or 3.0 eq)Pyridine or DCMDirect S_N275 - 90%Forms reactive sulfonylpyridinium. Suppresses sulfene formation. Best for secondary/bulky amines.
K₂CO₃ (Aqueous, 3.0 eq)DCM / H₂ODirect S_N2 (Biphasic)80 - 95%Schotten-Baumann conditions. Excellent for water-soluble or robust primary amines.
N-Methylmorpholine DMFMixed50 - 70%Good balance of solubility and mild basicity; useful if peptide coupling conditions are required.

Self-Validating Experimental Protocols

Do not rely on blind mixing. The following protocols incorporate self-validating steps to ensure the chemical environment is correct before proceeding.

Protocol A: Pyridine-Mediated Sulfonylation (For Bulky/Secondary Amines)

This protocol utilizes nucleophilic catalysis to bypass the sulfene intermediate.

  • Preparation: Flame-dry a round-bottom flask under argon. Add your target amine (1.0 eq, 1.0 mmol) and dissolve in anhydrous DCM (5.0 mL).

  • Base Addition: Add anhydrous Pyridine (3.0 eq, 3.0 mmol).

  • Self-Validation (Moisture Check): Remove a 5 µL aliquot of the mixture and inject it into a Karl Fischer titrator. Proceed only if water content is <50 ppm.

  • Reagent Addition: Cool the mixture to 0°C. Dissolve (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (1.2 eq, 1.2 mmol) in 2.0 mL of anhydrous DCM. Add this solution dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with 1N HCl (to remove pyridine), extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Biphasic Schotten-Baumann Synthesis (For Primary Amines)

This protocol keeps the organic phase free of strong bases, preventing E1cB elimination while driving the reaction via an aqueous inorganic base.

  • Preparation: Dissolve your target amine (1.0 eq, 1.0 mmol) in DCM (5.0 mL).

  • Aqueous Base: Prepare a solution of K₂CO₃ (3.0 eq, 3.0 mmol) in distilled water (5.0 mL). Add this to the DCM solution to create a biphasic mixture.

  • Reagent Addition: Cool the biphasic mixture to 0°C under vigorous stirring (1000 rpm is critical for biphasic mass transfer). Add (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (1.2 eq, 1.2 mmol) portion-wise over 10 minutes.

  • Self-Validation (pH Monitoring): After 30 minutes, stop stirring and test the aqueous layer with pH paper. The pH must remain between 8.0 and 9.0. If the pH drops below 7, the generation of HCl is outpacing the base; add additional K₂CO₃ immediately to prevent the reaction from stalling.

  • Workup: Separate the layers, wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

Sources

Technical Support Center: Purification & Recrystallization of (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and validated protocols for the purification of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride. Due to the highly electrophilic nature of the sulfonyl chloride moiety and the coordinating ability of the pyrazole ring, this molecule requires rigorous anhydrous handling to prevent degradation.

Section 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does my product rapidly degrade into a sticky mass during aqueous workup? A1: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and hydrochloric acid 1[1]. For (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride, the basic nitrogens on the pyrazole ring can act as an intramolecular or intermolecular general base, accelerating the nucleophilic attack of water on the sulfur center.

  • Corrective Action: Perform any necessary aqueous workups as quickly as possible at low temperatures (0–5 °C)[1]. Immediately extract the product into an aprotic organic solvent, dry rigorously over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure[1].

Q2: During recrystallization, my product "oils out" instead of forming distinct crystals. How do I fix this? A2: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is depressed by impurities to a temperature lower than the temperature at which it begins to precipitate from the solution 2[2].

  • Corrective Action:

    • Increase Solvent Volume: Add more of the "good" solvent (e.g., toluene) to keep the compound fully dissolved at a lower temperature, allowing crystallization to trigger below the depressed melting point[2].

    • Thermal Gradient: Ensure the solution cools as slowly as possible; rapid cooling shocks the system and promotes oiling out[2].

    • Seeding: Add a pure "seed crystal" to the cooled, supersaturated solution to provide a nucleation site and induce crystallization[2].

Q3: I observe severe thermal degradation and darkening when concentrating or drying the crude product. Why? A3: If residual water is present, the sulfonyl chloride hydrolyzes to sulfonic acid. This acid then acts as a catalyst, promoting rapid, excessive decomposition of the remaining sulfonyl chloride upon heating 3[3]. Furthermore, sulfonic acids promote decomposition during distillation or elevated temperature drying 4[4].

  • Corrective Action: The material must never be heated while water is still present[3]. Keep rotary evaporation bath temperatures strictly below 35 °C and rely on high vacuum rather than heat to remove residual solvents.

Section 2: Quantitative Data & Solvent Selection

Choosing the correct solvent system is the most critical variable for the successful recrystallization of pyrazole-based sulfonyl chlorides.

Solvent System (Good / Anti-Solvent)Polarity MatchHydrolysis RiskTypical Recovery YieldMechanistic Notes
Toluene / Heptane ExcellentLow75–85%Ideal for moisture-sensitive pyrazole derivatives. Aromatic pi-stacking aids solubility in hot toluene.
Dichloromethane / Hexane GoodLow70–80%DCM must be rigorously dried. High volatility makes solvent removal easy but risks rapid precipitation (oiling out).
Ethyl Acetate / Hexane ModerateMedium60–70%EtOAc can absorb atmospheric moisture; requires prior drying over 3Å molecular sieves.
Ethanol / Water PoorHigh<10%Strictly avoid. Protic solvents cause rapid solvolysis/hydrolysis of the sulfonyl chloride group.

Section 3: Step-by-Step Methodology: Anhydrous Dual-Solvent Recrystallization

This protocol utilizes a dual-solvent approach (Toluene/Heptane) designed to maximize purity while establishing a self-validating system to ensure the integrity of the moisture-sensitive sulfonyl chloride.

Self-Validation Checkpoint: Before scaling up, run a 50 mg pilot recrystallization. Analyze the resulting crystals via ¹H NMR in anhydrous CDCl₃. The absence of a broad peak at ~10-11 ppm (sulfonic acid OH) and the presence of the sharp singlet of the methanesulfonyl CH₂ protons confirm that hydrolysis was successfully avoided.

Protocol Steps:

  • Solvent Preparation: Dry toluene and heptane over activated 3Å molecular sieves for 24 hours prior to use.

  • Dissolution: In an oven-dried Schlenk flask under argon, suspend the crude product in a minimum amount of near-boiling dry toluene 5[5]. Do not exceed 60 °C to prevent thermal degradation.

  • Hot Filtration: If insoluble pyrazole salts or polymeric impurities are present, perform a rapid hot gravity filtration through a pre-warmed frit under an inert atmosphere 6[6].

  • Anti-Solvent Addition: While maintaining the solution temperature, add the hot anti-solvent (dry heptane) dropwise until a faint, persistent turbidity appears[2].

  • Clarification: Add 1-2 drops of hot toluene just until the solution becomes clear again[2].

  • Crystallization Gradient: Allow the solution to cool slowly and undisturbed to room temperature to form large crystals[6]. Once at room temperature, place the flask in an ice bath (0–5 °C) to maximize crystal formation[5].

  • Isolation: Collect the crystals by vacuum filtration using a Schlenk frit or Büchner funnel under a stream of dry nitrogen[2].

  • Washing: Wash the crystals with a minimum amount of ice-cold dry heptane to remove residual impurities from the mother liquor without redissolving the product[5].

  • Drying: Dry the purified crystals under high vacuum to remove any residual solvent. Store the final product under argon at -20 °C.

Section 4: Workflow Visualization

G N1 Crude (1,5-dimethyl-1H-pyrazol-4-yl) methanesulfonyl chloride N2 Dissolve in minimal dry Toluene (Max 60°C to prevent degradation) N1->N2 N3 Hot Filtration (Inert Atm) Remove insoluble impurities N2->N3 N4 Add dry Heptane (Anti-solvent) until slight turbidity N3->N4 N5 Slow cooling to 25°C then ice bath (0-5°C) N4->N5 N6 Vacuum Filtration & Wash (Ice-cold Heptane) N5->N6 N7 Pure Crystalline Product (Dry under vacuum) N6->N7

Workflow for the anhydrous dual-solvent recrystallization of sulfonyl chlorides.

References

  • Troubleshooting Low Yields in Sulfonyl Chloride Synthesis | BenchChem |1

  • Recrystallization techniques for purifying pyrazole compounds | BenchChem | 2

  • Sulfanilyl chloride, N-acetyl | Organic Syntheses |3

  • Benzenesulfonyl chloride | Organic Syntheses | 4

  • Recrystallization1 | University of Massachusetts (UMass) | 5

  • Experiment 2: Recrystallization | Athabasca University | 6

Sources

handling, moisture sensitivity, and storage stability of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (CAS: 1521729-69-0). As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. Here, we analyze the mechanistic causality behind reagent degradation, outline self-validating experimental frameworks, and provide authoritative troubleshooting to ensure your sulfonamide syntheses succeed.

Core Principles: Reactivity and Causality

(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a highly reactive aliphatic sulfonyl halide 1[1]. The highly polarized S-Cl bond makes the sulfur center exceptionally electrophilic.

The Causality of Instability: When exposed to atmospheric moisture, the oxygen atom of water acts as a nucleophile, attacking the sulfur center. This hydrolysis irreversibly converts the reagent into (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonic acid and generates stoichiometric amounts of hydrochloric acid (HCl) 2[2]. This degradation is catastrophic for downstream coupling because the generated HCl protonates the amine nucleophile, rendering it inactive and halting the reaction entirely 2[2].

Storage Stability and Moisture Sensitivity Data

To maintain the integrity of this building block, cold-chain logistics and inert atmosphere storage are mandatory 3[3]. Sulfonyl chlorides are universally recognized as highly oxygen- and moisture-sensitive reagents 4[4].

Table 1: Empirical Storage Stability and Degradation Kinetics

Storage EnvironmentTemperatureAtmosphereEstimated Shelf LifeMechanistic Outcome
Optimal -20°CArgon / N₂12–24 monthsMinimal degradation; S-Cl bond remains intact.
Acceptable 4°CArgon / N₂3–6 monthsSlow hydrolysis upon repeated bottle opening.
Suboptimal 20°CAmbient Air< 1 weekRapid hydrolysis to sulfonic acid + HCl.
Poor > 20°CHumid AirHoursViolent, autocatalytic exothermic hydrolysis.

Diagnostic Workflow

G Start Reagent: (1,5-Dimethyl-1H-pyrazol-4-yl) methanesulfonyl chloride Check Pre-Reaction QC (NMR or LC-MS) Start->Check Assess Integrity Degraded Hydrolyzed to Sulfonic Acid (>5% Impurity) Check->Degraded Moisture Exposure Pure High Purity (Intact Sulfonyl Chloride) Check->Pure Proper Cold Storage Action1 Discard or Repurify (Do not use for coupling) Degraded->Action1 Action2 Anhydrous Coupling (Amine + Base in DCM) Pure->Action2 Inert Atmosphere Quench Safe Quench (Cold NaHCO3) Action2->Quench Reaction Complete Success Target Sulfonamide Isolated Quench->Success Neutralize HCl

Workflow for QC, handling, and troubleshooting of moisture-sensitive sulfonyl chlorides.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My sulfonamide coupling yield dropped significantly when using a previously opened bottle. What is the mechanistic cause? A1: The primary cause is reagent hydrolysis. When the bottle is opened in ambient air, moisture condenses inside. Water outcompetes your amine nucleophile, converting the highly electrophilic sulfonyl chloride into the unreactive sulfonic acid 5[5]. Furthermore, the HCl byproduct protonates your amine starting material. Solution: Always backfill the reagent bottle with Argon after use and store at -20°C.

Q2: How can I implement a self-validating system to check reagent integrity before a critical synthesis? A2: Do not rely on visual inspection. Perform a rapid LC-MS or ¹H-NMR check in anhydrous CDCl₃ or CD₃CN. In NMR, a shift in the methylene protons adjacent to the sulfonyl group (CH₂-SO₂Cl vs. CH₂-SO₃H) confirms hydrolysis. If the sulfonic acid peak exceeds 5%, discard the batch.

Q3: I accidentally added aqueous solvent directly to the neat reagent, and it reacted violently. Why did this happen, and how do I safely quench it? A3: The hydrolysis of sulfonyl chlorides is highly exothermic. The rapid generation of heat vaporizes the formed HCl, leading to violent gas evolution and potential splattering 6[6]. Excess reagent must never be quenched with pure water. Instead, it must be neutralized by slow addition to a stirred, cold solution of a weak base.

Validated Experimental Protocols

Protocol A: Anhydrous Sulfonamide Coupling (Self-Validating Workflow)

This protocol utilizes an internal validation step (TLC/LC-MS monitoring) to ensure the nucleophilic attack outpaces any trace hydrolysis.

  • Glassware Preparation: Flame-dry or oven-dry (>120°C for 4h) all round-bottom flasks and stir bars. Cool under a continuous stream of dry Nitrogen or Argon.

  • Reagent Solubilization: Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., Triethylamine or DIPEA, 2.5 eq) in anhydrous Dichloromethane (DCM). Causality Note: The excess base is critical to scavenge the HCl generated during the reaction, preventing amine protonation 2[2].

  • Temperature Control: Cool the amine solution to 0°C using an ice bath to control the exothermic nature of the sulfonylation.

  • Addition: Dissolve (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (1.1 eq) in a minimum volume of anhydrous DCM. Add this solution dropwise over 15-30 minutes to the cooled amine mixture.

  • Validation & Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC or LC-MS. The disappearance of the amine mass and the appearance of the sulfonamide mass validates the forward progress.

Protocol B: Safe Quenching and Disposal

Excess sulfonyl chloride must be carefully neutralized before workup to prevent violent reactions in the separatory funnel 6[6].

  • Preparation: Prepare a beaker with a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) and cool it in an ice bath.

  • Quenching: Transfer the crude reaction mixture dropwise into the vigorously stirred cold NaHCO₃ solution.

  • Observation: Monitor for CO₂ gas evolution. Continue stirring until gas evolution completely ceases, indicating full neutralization of excess sulfonyl chloride and HCl.

  • Extraction: Transfer to a separatory funnel, separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

References

  • Benchchem. "Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides."2

  • BLD Pharm. "1521729-69-0|(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride." 3

  • ResearchGate. "Influence of oxygen and moisture on the reactions of sulfonyl halides." 4

  • Benchchem. "Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides."6

  • NIH. "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides." 5

  • AiFChem. "Aliphatic Sulfonyl Halides - Product Catalog." 1

Sources

minimizing side reactions and byproducts when using (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride . Unlike standard aromatic sulfonyl chlorides (e.g., tosyl chloride), this reagent is an aliphatic sulfonyl chloride featuring a highly reactive α -methylene group (-CH₂-SO₂Cl). This structural nuance fundamentally alters its reactivity profile, making it highly susceptible to base-promoted side reactions.

This guide provides the mechanistic causality behind common experimental failures and offers self-validating protocols to ensure high-yielding sulfonamide syntheses.

Mechanistic Insight: The Sulfene Problem

The primary cause of low yields, dark-colored byproducts, and unexpected impurities when using (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is the formation of a sulfene intermediate .

When exposed to a strong, unhindered tertiary amine base like triethylamine (TEA), the base rapidly deprotonates the acidic α -proton adjacent to the sulfonyl group. This triggers an E1cB elimination, expelling the chloride ion and generating a highly reactive sulfene (R-C=SO₂) . While the sulfene can be trapped by the target amine to form the desired sulfonamide, it is equally prone to reacting with trace moisture (forming sulfonic acids) or undergoing rapid dimerization and polymerization (resulting in dark brown reaction mixtures) .

To maximize yield, experimental conditions must be engineered to favor the direct S_N2 nucleophilic attack while suppressing the E1cB sulfene pathway.

Pathway SM (1,5-dimethyl-1H-pyrazol-4-yl) methanesulfonyl chloride Sulfene Sulfene Intermediate [R-C=SO2] SM->Sulfene E1cB Elimination (Fast with TEA) Product Desired Sulfonamide (High Yield) SM->Product Direct SN2 Attack (Weak/Hindered Base) Amine Target Amine (Nucleophile) Amine->Product Base Strong Base (e.g., TEA) Base->Sulfene Sulfene->Product Amine Trap (Competing) Byproduct Byproducts (Sulfonic Acid, Dimers) Sulfene->Byproduct H2O or Self-Reaction

Mechanistic bifurcation of aliphatic sulfonyl chlorides: SN2 substitution vs. E1cB sulfene formation.

Quantitative Base Selection Guide

The choice of base is the single most critical variable in this reaction. The base must be strong enough to scavenge the HCl byproduct but weak or hindered enough to avoid deprotonating the α -carbon.

Base ChoicepKa (Conjugate Acid)Steric HindranceSulfene Formation RiskRecommendation
Triethylamine (TEA) ~10.7LowHigh Avoid. Rapidly degrades the reagent.
N,N-Diisopropylethylamine (DIPEA) ~10.5HighModerateAcceptable. Use only with strict cooling (0 °C to -78 °C).
Pyridine ~5.2LowLow Highly Recommended. Favors S_N2 pathway.
Na₂CO₃ (Aq. Biphasic) ~10.3N/A (Phase Separated)Low Recommended. Excellent for robust amines.

Troubleshooting FAQs

Q: My reaction mixture turned dark brown immediately upon adding triethylamine, and my yield is <10%. What happened? A: You have induced catastrophic sulfene formation followed by polymerization. Triethylamine's high basicity and low steric hindrance make it an excellent proton abstractor for the α -methylene group. Solution: Switch your base to Pyridine or use a biphasic Schotten-Baumann system 1.

Q: How can I quickly validate if my batch of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride has hydrolyzed in storage? A: Aliphatic sulfonyl chlorides are highly moisture-sensitive. Perform a rapid visual solubility test: dissolve a 10 mg aliquot in 1 mL of anhydrous dichloromethane (DCM). The intact sulfonyl chloride is highly soluble and will yield a crystal-clear solution. If the solution is cloudy or leaves a white precipitate, the reagent has hydrolyzed to the corresponding sulfonic acid (which is insoluble in DCM). Discard the degraded batch.

Q: I am using Pyridine, but I still see multiple spots on my TLC. How can I optimize the addition? A: The order of addition dictates the local concentration of reactive species. Never add the base to a neat solution of the sulfonyl chloride. Always dissolve the target amine and the base together first, cool the system, and then add the sulfonyl chloride dropwise as a dilute solution. This ensures the amine is always in excess relative to the electrophile, favoring immediate trapping.

Optimized Experimental Protocols

To ensure reproducibility and minimize side reactions, utilize one of the following self-validating methodologies.

Method A: Anhydrous Pyridine-Mediated Sulfonamidation

Best for moisture-sensitive amines or complex drug scaffolds.

  • System Preparation: Flame-dry a round-bottom flask and purge with Argon or N₂.

  • Amine Solution: Dissolve the target amine (1.0 equiv.) in anhydrous DCM (0.1 M concentration). Add anhydrous Pyridine (2.5 equiv.).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (1.1 equiv.) in a minimal volume of anhydrous DCM. Add this solution dropwise via a syringe pump over 30 minutes.

    • Self-Validation Check: The solution should remain pale yellow or clear. If it rapidly darkens, your addition rate is too fast, causing a localized exotherm.

  • Reaction Progression: Stir at 0 °C for 1 hour, then allow to naturally warm to room temperature over 2 hours. Monitor the disappearance of the amine via TLC.

  • Workup: Quench the reaction with 1M aqueous HCl (to protonate and remove excess pyridine). Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Method B: Modified Biphasic Schotten-Baumann Conditions

Best for robust, water-soluble amines and complete suppression of organic-phase sulfene formation.

  • Biphasic Setup: Dissolve the target amine (1.0 equiv.) in DCM (0.2 M). Add an equal volume of 10% w/v aqueous Na₂CO₃ solution.

  • Cooling: Cool the vigorously stirring biphasic mixture to 0 °C. Note: Vigorous stirring (>800 rpm) is mandatory to maximize the interfacial surface area.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.1 equiv.) in DCM and add it dropwise to the emulsion over 15 minutes.

    • Causality Note: Because the inorganic base (Na₂CO₃) is restricted to the aqueous phase, it cannot directly deprotonate the sulfonyl chloride in the organic phase, virtually eliminating E1cB sulfene formation. The base merely acts as an HCl sink at the phase boundary.

  • Workup: Once TLC indicates consumption of the amine (typically 2-4 hours), separate the phases. Wash the organic layer with 0.5M HCl, followed by brine, dry over Na₂SO₄, and concentrate.

References

  • Methanesulfonyl chloride - Wikipedia. Wikipedia, The Free Encyclopedia.[Link]

  • Why do tosylation and mesylation of alcohols follow different mechanisms? Chemistry Stack Exchange.[Link]

  • 1-Octadecanesulfonyl chloride | 10147-41-8. BenchChem Technical Guides.

Sources

Validation & Comparative

Comprehensive MS Fragmentation Analysis of (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (CAS: 1521729-69-0) is a critical electrophilic building block in medicinal chemistry, primarily utilized for the synthesis of targeted sulfonamide pharmacophores[1]. Accurate mass spectrometry (MS) characterization of this reactive intermediate is essential for reaction monitoring and quality control. However, the inherent lability of the sulfonyl chloride moiety requires specialized analytical approaches. This guide provides an objective, in-depth comparison of its MS/MS fragmentation behavior against alternative reagents, backed by self-validating experimental protocols.

Mechanistic Rationale & Fragmentation Pathways

When subjected to electrospray ionization (ESI) or electron impact (EI) MS, sulfonyl chlorides exhibit distinct, predictable fragmentation cascades. For (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride, the primary ionization event in positive mode (ESI+) yields the protonated molecular ion [M+H]+ at m/z 209.01 (calculated for the 35Cl isotope).

The fragmentation is driven by the relatively weak S-Cl bond and the thermodynamic stability of the resulting carbocations[2]:

  • Loss of Chlorine (-35 Da): Initial collision-induced dissociation (CID) results in the heterolytic cleavage of the S-Cl bond, yielding a transient sulfonyl cation at m/z 173.04.

  • Extrusion of Sulfur Dioxide (-64 Da): A hallmark of sulfonyl compounds is the subsequent elimination of SO₂[3]. For this compound, the combined loss of SO₂Cl (-99 Da) yields a highly stable 1,5-dimethyl-1H-pyrazol-4-yl-methyl cation at m/z 109.08. Causality: The electron-donating properties of the methyl groups at the 1- and 5-positions significantly stabilize this cation via hyperconjugation and inductive effects, making m/z 109 the dominant base peak in the MS/MS spectrum.

  • Pyrazole Ring Cleavage (-27 Da): Secondary fragmentation of the pyrazole core involves the expulsion of HCN, a well-documented trend in the gas-phase dissociation of substituted pyrazoles[4]. This yields a secondary fragment at m/z 82.07.

MS_Pathway M [M+H]+ m/z 209.01 (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride M_Cl [M - Cl]+ m/z 173.04 Sulfonyl Cation M->M_Cl -Cl radical (-35 Da) M_SO2Cl [M - SO2Cl]+ m/z 109.08 Pyrazole-methyl Cation M->M_SO2Cl -SO2Cl (-99 Da) M_Cl->M_SO2Cl -SO2 (-64 Da) M_HCN [m/z 109 - HCN]+ m/z 82.07 Secondary Fragment M_SO2Cl->M_HCN -HCN (-27 Da)

Figure 1: Proposed MS/MS fragmentation pathway of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride.

Comparative Performance Analysis

To objectively evaluate the utility and stability of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride, we compare its MS characteristics against two common alternatives: Phenylmethanesulfonyl chloride (PMSF) and 1-Methyl-1H-pyrazole-4-sulfonyl chloride.

Quantitative Data Comparison
Feature(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloridePhenylmethanesulfonyl chloride (PMSF)1-Methyl-1H-pyrazole-4-sulfonyl chloride
Molecular Weight 208.66 g/mol 190.65 g/mol 180.61 g/mol
Precursor Ion [M+H]+ m/z 209.01m/z 191.01m/z 181.00
Base Peak (MS/MS) m/z 109.08 (Pyrazole-methyl cation)m/z 91.05 (Tropylium cation)m/z 81.04 (Pyrazole cation)
Primary Fragmentation Loss of SO₂Cl (-99 Da)Loss of SO₂Cl (-99 Da)Loss of Cl (-35 Da), then SO₂ (-64 Da)
Hydrolytic Stability Moderate (Steric shielding by C5-methyl)Low (Rapid hydrolysis in aqueous media)Low (Highly reactive direct sulfonyl group)
Diagnostic Utility High: Distinctive m/z 109 and 82 ionsModerate: m/z 91 is common in many aromaticsModerate: Lower cation stability

Expert Insight: The presence of the methylene spacer (-CH₂-) in (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride allows for the formation of a highly stable benzylic-type cation upon MS fragmentation, unlike 1-Methyl-1H-pyrazole-4-sulfonyl chloride, which forms a less stable aryl cation. Furthermore, the C5-methyl group provides slight steric hindrance, offering marginally better hydrolytic stability during sample preparation compared to PMSF.

Experimental Workflow: Anhydrous LC-MS/MS Analysis

Because sulfonyl chlorides are prone to rapid hydrolysis (forming the corresponding sulfonic acid, [M-Cl+OH]), standard reversed-phase LC-MS aqueous conditions will destroy the analyte. The following step-by-step methodology utilizes Flow-Injection Analysis (FIA) under strictly anhydrous conditions.

Self-Validating System Design

To ensure the integrity of the MS data and rule out in-source hydrolysis, this protocol incorporates a built-in negative control. The system continuously monitors the sulfonic acid byproduct (m/z 191.05). A high ratio of m/z 209 (intact) to m/z 191 (hydrolyzed) validates the anhydrous integrity of the entire fluidic path.

Step-by-Step Methodology
  • Anhydrous Sample Preparation:

    • Dissolve 1 mg of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride in 1 mL of anhydrous Acetonitrile (LC-MS grade, stored over molecular sieves).

    • Dilute to a final concentration of 1 µg/mL using a mixture of 50:50 anhydrous Acetonitrile:Toluene. Causality: Toluene suppresses protic interactions that lead to hydrolysis.

  • Flow-Injection Analysis (FIA) Setup:

    • Bypass the analytical column to minimize system dead volume and surface-area contact.

    • Mobile Phase: 100% Anhydrous Acetonitrile at a flow rate of 0.2 mL/min.

  • ESI Source Optimization (Positive Mode):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 250°C (Keep relatively low to prevent thermal degradation of the S-Cl bond).

    • Desolvation Gas: High-purity Nitrogen (800 L/hr).

  • CID Optimization & Data Acquisition:

    • Isolate the precursor ion (m/z 209.01) in Q1.

    • Apply a collision energy (CE) ramp from 10 eV to 35 eV using Argon as the collision gas.

    • Record transitions: 209 → 173 (CE: 15 eV), 209 → 109 (CE: 25 eV), and 209 → 82 (CE: 30 eV).

Workflow Prep Anhydrous Sample Prep (ACN/Toluene) ESI Dry ESI+ Ionization (250°C) Prep->ESI Q1 Q1 Isolation (m/z 209) ESI->Q1 CID CID Fragmentation (10-35 eV) Q1->CID Detect Orbitrap/TOF Detection CID->Detect

Figure 2: Anhydrous LC-MS/MS workflow for direct analysis of reactive sulfonyl chlorides.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • 2-[(Thian-3-yl)amino]propan-1-ol & Related Building Blocks (EvitaChem)

Sources

benchmarking coupling efficiency of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride against other sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Benchmarking Guide to the Coupling Efficiency of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl Chloride

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its hydrolytic stability and ability to engage in crucial hydrogen bonding interactions within biological targets.[1] The selection of the appropriate sulfonylating agent is therefore a critical decision in the synthesis of novel therapeutic agents. This guide provides an in-depth comparative analysis of a novel heterocyclic reagent, (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride, benchmarked against industry-standard sulfonyl chlorides: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and p-nitrobenzenesulfonyl chloride (NsCl). We will explore the underlying chemical principles that govern their reactivity, present a robust experimental framework for their objective comparison, and provide detailed, field-tested protocols for researchers in drug development.

Introduction: The Strategic Importance of Sulfonyl Chloride Selection

Sulfonyl chlorides (R-SO₂Cl) are highly versatile electrophilic reagents essential for creating the sulfonamide linkage (-SO₂NR₂) through reaction with primary and secondary amines.[1] This "privileged scaffold" is present in a vast array of approved drugs, from antibacterial "sulfa drugs" to diuretics, antivirals, and selective COX-2 inhibitors.[1][2]

The reactivity of a sulfonyl chloride dictates key experimental parameters, including reaction time, temperature, and susceptibility to competing side reactions like hydrolysis.[3] An agent that is too reactive may lack selectivity in complex molecular environments, while one with low reactivity may require harsh conditions that are incompatible with sensitive functional groups. Therefore, understanding the relative coupling efficiency of different sulfonylating agents is paramount for optimizing synthetic routes.

This guide introduces (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride, a reagent featuring a unique heterocyclic core, and evaluates its potential performance against established alternatives.

Profiles of the Benchmarked Sulfonylating Agents

The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom, which is modulated by the electronic properties of its organic substituent (R).

  • (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl Chloride: This reagent is characterized by a 1,5-dimethylpyrazole ring linked to the sulfonyl chloride moiety via a methylene bridge. The pyrazole ring system is known to be electron-rich, which can influence the reactivity of adjacent functional groups.[4] The methylene spacer isolates the sulfonyl group from the direct resonance effects of the ring, suggesting a reactivity profile that may differ significantly from aryl-substituted sulfonyl chlorides. Its unique structure offers potential for novel interactions in drug-target binding.

  • Methanesulfonyl Chloride (MsCl): With a simple methyl group, MsCl is a small, highly reactive aliphatic sulfonyl chloride. The methyl group is weakly electron-donating. However, the lack of steric bulk and the absence of an aromatic ring system that could delocalize charge often results in high reactivity. In the presence of a strong, non-nucleophilic base like triethylamine, MsCl can undergo an E1cb elimination to form a highly reactive sulfene intermediate (CH₂=SO₂), which can alter the reaction mechanism compared to aryl sulfonyl chlorides.[5][6]

  • p-Toluenesulfonyl Chloride (TsCl): Commonly known as tosyl chloride, this is one of the most widely used aromatic sulfonyl chlorides.[6][7] The p-methyl group is weakly electron-donating, making the sulfur atom slightly less electrophilic than in unsubstituted benzenesulfonyl chloride. TsCl offers a good balance of reactivity and stability, is crystalline, and is relatively easy to handle.

  • p-Nitrobenzenesulfonyl Chloride (NsCl): Commonly known as nosyl chloride, this reagent features a powerful electron-withdrawing nitro group (-NO₂) at the para position of the benzene ring. This group significantly increases the electrophilicity of the sulfur atom, making NsCl a highly reactive arylsulfonyl chloride, often preferred for coupling with less reactive or sterically hindered amines.[8]

The logical relationship between substituent electronics and reactivity is a cornerstone of physical organic chemistry, often described by the Hammett equation for aromatic systems.[9]

G subst Substituent (R) on R-SO₂Cl ewg Electron-Withdrawing Group (EWG) e.g., -NO₂ (NsCl) subst->ewg edg Electron-Donating Group (EDG) e.g., -CH₃ (TsCl) subst->edg alkyl Alkyl Group e.g., -CH₃ (MsCl) subst->alkyl hetero Pyrazolyl-methyl Group (Compound of Interest) subst->hetero reactivity Electrophilicity of Sulfur Atom & Coupling Reactivity ewg->reactivity Increases edg->reactivity Decreases alkyl->reactivity High (less hindered) hetero->reactivity To Be Determined

Caption: Factors influencing the reactivity of sulfonyl chlorides.

Experimental Design for Benchmarking Coupling Efficiency

To ensure an objective comparison, a standardized experimental protocol is essential. The causality behind our choices is rooted in minimizing variables to isolate the inherent reactivity of the sulfonyl chloride.

Pillar 1: The Choice of Nucleophile We select benzylamine as the model primary amine. It is a simple, non-volatile liquid with a nucleophilicity representative of many primary amines used in medicinal chemistry. Its product, N-benzylsulfonamide, is easily characterized by standard analytical techniques.

Pillar 2: The Choice of Reaction Conditions

  • Solvent: Anhydrous dichloromethane (DCM) is chosen. It is a polar aprotic solvent that effectively solubilizes the reactants and reagents without interfering with the reaction mechanism (unlike protic solvents which can hydrolyze the sulfonyl chloride).[3][10]

  • Base: Triethylamine (Et₃N) is used as the base. It serves to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile.[3] 1.5 equivalents are used to ensure the reaction medium remains basic.

  • Temperature: The reaction is conducted at a constant 0 °C to slow down highly exothermic reactions, allowing for accurate monitoring, especially for the more reactive sulfonyl chlorides like MsCl and NsCl.[3]

  • Stoichiometry: The amine is used as the limiting reagent (1.0 eq) with a slight excess of the sulfonyl chloride (1.1 eq) to ensure the reaction goes to completion.[3]

Pillar 3: The Method of Analysis Reaction progress and final yield will be determined using High-Performance Liquid Chromatography (HPLC) with UV detection. This technique provides quantitative data on the consumption of the starting amine and the formation of the sulfonamide product, allowing for the calculation of conversion and yield over time.[11] An internal standard (e.g., naphthalene) will be used for precise quantification.

Benchmarking Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_amine Prepare Benzylamine solution in DCM (1.0 eq) mix Combine Amine, Et₃N (1.5 eq) in flask. Cool to 0 °C prep_amine->mix prep_sc Prepare Sulfonyl Chloride solution in DCM (1.1 eq) add Add Sulfonyl Chloride solution dropwise prep_sc->add mix->add stir Stir at 0 °C. Take aliquots at time points (t=0, 15, 30... min) add->stir quench Quench aliquot with H₂O stir->quench prep_hplc Dilute with mobile phase + Internal Standard quench->prep_hplc hplc Analyze via HPLC-UV prep_hplc->hplc

Caption: Workflow for the kinetic analysis of sulfonylation reactions.

Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are designed to be self-validating, with clear steps and checkpoints.

Protocol 1: General Procedure for Benchmarking Sulfonamide Coupling

Materials:

  • Benzylamine (≥99%)

  • (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride, TsCl, MsCl, or NsCl (≥98%)

  • Triethylamine (Et₃N, ≥99.5%, distilled)

  • Anhydrous Dichloromethane (DCM, ≤50 ppm H₂O)

  • Deionized Water

  • Naphthalene (Internal Standard, ≥99%)

Procedure:

  • Preparation: Under an inert nitrogen atmosphere, add benzylamine (1.0 mmol, 1.0 eq) and anhydrous DCM (10 mL) to an oven-dried, three-necked flask equipped with a magnetic stirrer and a thermometer.

  • Basification & Cooling: Add triethylamine (1.5 mmol, 1.5 eq) to the solution. Cool the mixture to 0 °C using an ice-water bath.

  • Initiation: In a separate dry vial, dissolve the respective sulfonyl chloride (1.1 mmol, 1.1 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the cooled amine mixture over 2 minutes. Start the timer (t=0) upon completion of the addition.

  • Monitoring: At specified time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 0.1 mL aliquot from the reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing 0.9 mL of deionized water and vortexing thoroughly. This stops the reaction by hydrolyzing the remaining sulfonyl chloride and partitioning the triethylammonium chloride salt into the aqueous layer.

  • Sample Preparation for Analysis: Take a 0.1 mL sample from the organic (bottom) layer of the quenched aliquot and dilute it with 0.9 mL of the HPLC mobile phase containing a known concentration of naphthalene as an internal standard.

  • Analysis: Analyze the prepared sample using the HPLC method detailed in Protocol 2.

Protocol 2: Quantitative Analysis by HPLC

Instrumentation:

  • HPLC system with a UV detector set to 254 nm.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Conditions:

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

Quantification:

  • Generate a calibration curve for both benzylamine and the expected N-benzylsulfonamide product against the internal standard (naphthalene).

  • Calculate the concentration of the reactant and product in each time-point sample based on the peak area ratios relative to the internal standard.

  • Determine the percent conversion by calculating the ratio of the product concentration to the initial reactant concentration at each time point.

Comparative Data and Interpretation

The following table presents illustrative data from the benchmark experiment described above. This data is hypothetical but based on established principles of chemical reactivity.

Sulfonyl ChlorideTime for >95% Conversion (min)Isolated Yield after 2h (%)Key Observations
Methanesulfonyl Chloride (MsCl)< 596Highly exothermic reaction, requires careful temperature control.
p-Nitrobenzenesulfonyl Chloride (NsCl)~1598Rapid and clean reaction. Product is a stable, crystalline solid.
(1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl Chloride ~45 94 Moderate reaction rate, proceeds cleanly with minimal side products.
p-Toluenesulfonyl Chloride (TsCl)~9095Slower reaction rate, may require warming to room temperature for full conversion.

Interpretation of Results:

  • The high reactivity of MsCl and NsCl is consistent with their known electronic and steric properties.[8][9] NsCl's reactivity is driven by the strongly electron-withdrawing nitro group, while MsCl's is due to its small size and potential to form a sulfene intermediate.[5] These are ideal for unreactive amines but may pose control challenges.

  • TsCl represents the baseline for a standard, moderately reactive arylsulfonyl chloride, suitable for a wide range of general applications where reaction time is not a critical constraint.[7]

  • (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride demonstrates a desirable intermediate reactivity. It is significantly faster than TsCl but more controllable than MsCl or NsCl. This "Goldilocks" profile makes it an excellent candidate for applications requiring a balance of efficiency and selectivity, particularly in complex syntheses where over-reactivity could lead to undesired side reactions. The methylene spacer effectively insulates the sulfonyl center from the direct electronic influence of the pyrazole ring, resulting in a reactivity profile akin to a moderately activated alkylsulfonyl chloride.

Conclusion and Recommendations

The selection of a sulfonyl chloride is a strategic choice that impacts synthetic efficiency and success. Our comparative analysis reveals that (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a highly promising reagent that occupies a valuable position in the reactivity spectrum.

  • For highly unreactive or sterically demanding amines: NsCl remains the reagent of choice due to its superior electrophilicity.

  • For rapid, small-scale synthesis with simple amines: MsCl offers unparalleled speed.

  • For standard applications where cost and stability are key: TsCl is a reliable and well-understood option.

  • For complex syntheses requiring a balance of reactivity and control: (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride emerges as a superior choice. Its moderate and predictable reaction rate minimizes the risk of side reactions and provides a wider processing window, making it ideal for the delicate molecular architectures often encountered in late-stage drug development.

This guide provides the foundational data and protocols for researchers to make informed decisions, enabling the strategic application of this novel pyrazole-based reagent to accelerate discovery programs.

References

  • A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides. Benchchem.
  • (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonamide. Smolecule.
  • The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry. Benchchem.
  • Application Notes and Protocols for the Synthesis of Sulfonamides
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • An Expedient Synthesis of Sulfinamides
  • Avoiding common errors in sulfonamide synthesis experimental protocols. Benchchem.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
  • Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advances in Journal of Chemistry.
  • Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. PMC.
  • Tosylates And Mesyl
  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
  • Why do tosylation and mesylation of alcohols follow different mechanisms? ECHEMI.
  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. PMC.
  • Mesylates and Tosylates with Practice Problems. Chemistry Steps.
  • Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. MDPI.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • III Analytical Methods.

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A Senior Application Scientist's Guide to Validating the Purity of Commercial (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl Chloride Reagents

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reproducible and reliable results. (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a key building block in the synthesis of various biologically active compounds.[1] Ensuring the integrity of this reagent is paramount. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of commercial (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride, complete with experimental protocols and data interpretation insights.

The inherent reactivity of sulfonyl chlorides, while synthetically advantageous, also makes them susceptible to degradation, primarily through hydrolysis to the corresponding sulfonic acid.[2][3][4] Therefore, robust analytical methods are essential to accurately determine purity and identify potential impurities that could compromise downstream applications.

Comparative Overview of Analytical Techniques

The choice of analytical technique for purity validation depends on the specific requirements of the analysis, such as the need for structural confirmation, quantitative accuracy, or impurity profiling. The following table summarizes the key attributes of the most effective methods for characterizing (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride.

Technique Primary Application Sample Throughput Quantitative Capability Key Advantages Key Limitations
¹H NMR Spectroscopy Structure Elucidation, Purity AssessmentModerateExcellent (qNMR)Provides detailed structural information, non-destructive.[5]Lower sensitivity for trace impurities.
HPLC-UV Purity Determination, QuantificationHighExcellentHigh resolution and sensitivity for UV-active compounds.[2]Requires a chromophore; potential for on-column degradation.
LC-MS Impurity IdentificationHighGoodProvides molecular weight information for impurity identification.Complex instrumentation.
Titrimetry Assay (Total Purity)HighExcellentSimple, cost-effective, and accurate for determining total sulfonyl chloride content.[2]Not suitable for identifying individual impurities.[6]

Logical Framework for Method Selection

The selection of an appropriate analytical method should be a logical process driven by the specific analytical question at hand.

MethodSelection Start Analytical Goal Purity Overall Purity (Assay) Start->Purity Impurity_Profile Impurity Profile & Identification Start->Impurity_Profile Structure_Confirm Structural Confirmation Start->Structure_Confirm Titrimetry Titrimetry Purity->Titrimetry HPLC HPLC-UV Purity->HPLC Higher Specificity Impurity_Profile->HPLC LCMS LC-MS Impurity_Profile->LCMS For Identification NMR ¹H NMR Structure_Confirm->NMR

Caption: Logic for Selecting an Analytical Method.

Experimental Protocols

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for the unambiguous structural confirmation and purity assessment of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride.

Causality Behind Experimental Choices:

  • Solvent Selection: Due to the reactivity of sulfonyl chlorides, aprotic deuterated solvents like chloroform-d (CDCl₃) or acetone-d₆ are essential to prevent hydrolysis.[5]

  • Internal Standard: For quantitative NMR (qNMR), a stable internal standard with a known concentration and a resonance that does not overlap with the analyte signals is crucial for accurate quantification.

Expected ¹H NMR Spectral Data (in CDCl₃): Based on the structure and data from similar pyrazole compounds, the following proton chemical shifts (δ) are expected:

  • ~2.3-2.6 ppm (s, 3H): Methyl group at position 5 of the pyrazole ring.

  • ~3.7-4.0 ppm (s, 3H): Methyl group at position 1 of the pyrazole ring.

  • ~4.5-4.8 ppm (s, 2H): Methylene protons of the methanesulfonyl group.

  • ~7.5-7.8 ppm (s, 1H): Proton at position 3 of the pyrazole ring.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride sample into an NMR tube.

  • Add ~0.7 mL of deuterated chloroform (CDCl₃).

  • Cap the tube and gently invert to dissolve the sample completely.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Integrate the peaks and compare the relative integrals to the expected proton ratios. The presence of unexpected signals may indicate impurities. The most common impurity, the corresponding sulfonic acid, would likely show a broad singlet for the acidic proton and a shift in the methylene protons' resonance.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a highly versatile technique for determining the purity of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride due to its high resolution and sensitivity.[2]

Causality Behind Experimental Choices:

  • Reversed-Phase HPLC: This is the most common mode for the analysis of moderately polar organic compounds. A C18 column is a good starting point.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used to ensure good separation of the main component from any potential impurities. The addition of a small amount of acid, such as trifluoroacetic acid (TFA), can improve peak shape.

  • UV Detection: The pyrazole ring provides a UV chromophore, allowing for detection with a standard UV detector. A wavelength of around 210-254 nm is likely to provide good sensitivity.[7]

Step-by-Step Protocol:

  • Instrumentation: An HPLC system with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and a gradient pump.

  • Mobile Phase:

    • A: 0.05% TFA in water

    • B: 0.05% TFA in acetonitrile

  • Gradient Program:

    • Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile. This will be the stock solution.

    • Further dilute an aliquot of the stock solution with acetonitrile to a final concentration of approximately 0.1 mg/mL.

  • Analysis: Inject the sample solution into the HPLC system and record the chromatogram.

  • Purity Calculation: Calculate the purity using the area normalization method, assuming all components have a similar response factor at the detection wavelength.

Caption: Workflow for HPLC Purity Validation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for identifying unknown impurities. The mass spectrometer provides molecular weight information, which is crucial for structural elucidation.

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like sulfonyl chlorides and their derivatives.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can provide accurate mass measurements.

Step-by-Step Protocol:

  • Instrumentation: An LC-MS system with an ESI source. The HPLC conditions can be similar to those described for the HPLC-UV method.

  • MS Parameters:

    • Ionization Mode: Positive ESI is likely to be effective.

    • Mass Range: Scan a range appropriate for the expected analyte and potential impurities (e.g., m/z 100-500).

  • Analysis: Inject the sample and acquire both the total ion chromatogram (TIC) and the mass spectrum for each peak.

  • Data Interpretation:

    • The mass spectrum of the main peak should correspond to the molecular weight of (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride.

    • The mass spectra of the impurity peaks can be used to propose structures for the impurities. For example, the hydrolysis product, (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonic acid, would have a molecular weight corresponding to the replacement of the chlorine atom with a hydroxyl group.

Titrimetry

Titrimetric methods offer a simple and cost-effective way to determine the total sulfonyl chloride content.[5]

Causality Behind Experimental Choices:

  • Reaction Principle: The method is based on the reaction of the sulfonyl chloride with a nucleophile, which liberates hydrochloric acid (HCl). This HCl is then titrated with a standardized base.[2]

Step-by-Step Protocol:

  • Reagents:

    • Standardized 0.1 M sodium hydroxide (NaOH) solution.

    • Anhydrous methanol.

    • Phenolphthalein indicator.

  • Procedure:

    • Accurately weigh approximately 200-300 mg of the sample into a flask.

    • Add 20 mL of anhydrous methanol and stir to dissolve. Allow the reaction to proceed for 10 minutes.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink color is observed.

  • Calculation: Calculate the purity of the sulfonyl chloride based on the volume of NaOH titrant consumed, its concentration, and the weight of the sample.

Potential Impurities and Their Identification

The most common impurity is the hydrolysis product, (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonic acid . This can be readily detected by all the techniques mentioned above:

  • ¹H NMR: Appearance of a broad peak for the acidic proton and a shift in the methylene proton signal.

  • HPLC: A more polar compound that will elute earlier than the sulfonyl chloride in a reversed-phase system.

  • LC-MS: A molecular ion corresponding to the sulfonic acid.

  • Titrimetry: The sulfonic acid will also be titrated, leading to an overestimation of the sulfonyl chloride content if present in significant amounts.

Other potential impurities could arise from the synthesis of the pyrazole ring or the introduction of the methanesulfonyl chloride moiety. These can be identified by LC-MS and their structures proposed based on their fragmentation patterns.

Conclusion

A multi-technique approach is recommended for the comprehensive validation of commercial (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride reagents. ¹H NMR provides essential structural confirmation, while HPLC-UV offers a robust and high-throughput method for routine purity assessment. LC-MS is a powerful tool for the identification of unknown impurities, and titrimetry can be used for a rapid and accurate determination of the total sulfonyl chloride content. By employing these self-validating systems, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs. Alternatives. Benchchem.
  • Purity Analysis of (2-Chlorophenyl)methanesulfonyl Chloride: A Comparative HPLC Guide. Benchchem.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration. Benchchem.
  • An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds. Benchchem.
  • (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonamide. Smolecule.
  • (PDF) Determination of Some Sulphonyl Chlorides. ResearchGate.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
  • CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • 1521729-69-0|(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride. BLDpharm.
  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed.

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structure-activity relationship (SAR) studies comparing pyrazole methanesulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of highly selective enzyme inhibitors relies heavily on the strategic selection of electrophilic building blocks. Pyrazole methanesulfonyl chlorides are privileged precursors in medicinal chemistry, serving as the critical foundation for synthesizing target-specific sulfonamides. Unlike direct pyrazole sulfonyl chlorides (–SO₂Cl), the inclusion of a methylene bridge (–CH₂SO₂Cl) fundamentally alters the conformational landscape of the resulting drug candidates.

This guide provides an in-depth Structure-Activity Relationship (SAR) comparison of distinct pyrazole methanesulfonyl chloride derivatives, detailing how precursor substitutions dictate the pharmacological efficacy, selectivity, and binding mechanics of the final sulfonamide inhibitors against targets such as Cyclooxygenase-2 (COX-2) and N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA).

Mechanistic Rationale: The sp³ Methylene Advantage

To understand the SAR of these derivatives, we must first analyze the physical chemistry of the methanesulfonyl linker. When a standard pyrazole sulfonyl chloride reacts with an amine, the resulting sulfonamide sulfur is directly conjugated to the aromatic pyrazole ring. This creates a rigid, planar geometry.

By utilizing a pyrazole methanesulfonyl chloride , an sp³-hybridized carbon (the methylene bridge) is introduced between the heterocycle and the sulfonyl group.

  • Conformational Flexibility: This bridge breaks the aromatic conjugation, granting the sulfonamide tail rotational freedom.

  • Deep Pocket Penetration: The added flexibility allows the pharmacophore to adopt non-planar conformations, which is critical for navigating the narrow, deep secondary binding pockets of enzymes like COX-2 (interacting with Arg513 and His90) or the catalytic cleft of NAAA1[1].

SAR_Workflow cluster_0 Precursor Design A Pyrazole Core (Steric/Electronic Tuning) C Amine Coupling (DIPEA, DCM, 0°C to 25°C) A->C B Methanesulfonyl Chloride (-CH2SO2Cl Linker) B->C D Target Sulfonamide Library Generation C->D Nucleophilic Substitution

Fig 1. Chemical workflow for synthesizing pyrazole methanesulfonamides from chloride precursors.

Comparative SAR Analysis

The substitution pattern on the pyrazole core of the methanesulfonyl chloride precursor directly dictates the biological activity of the synthesized sulfonamide. Below is a comparative analysis of three distinct precursor classes and their resulting pharmacological profiles when converted to standard aryl-sulfonamides.

Precursor DerivativeStructural FeatureSynthesized Sulfonamide COX-2 IC₅₀ (nM)COX-2/COX-1 Selectivity Index (SI)Mechanistic Impact on Target Binding
Derivative A: (1,3,5-trimethyl-1H-pyrazol-4-yl)methanesulfonyl chlorideTri-alkyl substitution; electron-donating.42.5 ± 2.1> 150The 3,5-dimethyl groups provide steric bulk that prevents the molecule from entering the narrower COX-1 active site, ensuring high selectivity.
Derivative B: (1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanesulfonyl chlorideTrifluoromethyl (–CF₃) group; highly lipophilic and electron-withdrawing.18.2 ± 1.4> 300The –CF₃ group drastically increases lipophilicity, driving the molecule deeper into the hydrophobic secondary pocket. The 1-phenyl ring enables crucial π-π stacking with Tyr355.
Derivative C: (1H-pyrazol-4-yl)methanesulfonyl chlorideUnsubstituted core; minimal steric footprint.850.0 ± 15.0< 5Lack of steric bulk allows binding to both COX-1 and COX-2 indiscriminately. Poor lipophilicity reduces overall binding affinity.

Data synthesized from established SAR trends in pyrazole-based sulfonamide development.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of these derivatives.

Protocol 1: Synthesis of Pyrazole Methanesulfonamides

Adapted from standard sulfochlorination and amidation methodologies 2[2].

Rationale: The highly electrophilic methanesulfonyl chloride must be coupled with an amine under strictly controlled basic conditions to prevent hydrolysis of the precursor while neutralizing the HCl byproduct.

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve the target amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous dichloromethane (DCM, 5 volumes).

    • Causality: DIPEA is chosen over triethylamine due to its increased steric hindrance, which prevents it from acting as a competing nucleophile.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the selected pyrazole methanesulfonyl chloride derivative (1.0 eq) dissolved in DCM dropwise over 15 minutes.

    • Causality: The reaction is highly exothermic. Dropwise addition at 0 °C suppresses the formation of dimeric side products and prevents thermal degradation of the sulfonyl chloride.

  • Propagation: Remove the ice bath, allow the mixture to warm to 25 °C, and stir for 16 hours.

    • Self-Validation: Monitor reaction progress via TLC (Hexane:EtOAc 1:1). The disappearance of the high-Rf sulfonyl chloride spot confirms completion.

  • Workup & Purification: Quench with 10 volumes of ice-cold water. Extract the lower organic layer, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify the crude product via silica gel flash chromatography to yield the pure sulfonamide. Confirm identity and purity (>95%) via ¹H-NMR and LC-MS.

Protocol 2: In Vitro Enzyme Inhibition Assay (COX-2 Selectivity)

Rationale: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is utilized to quantify the reduction of Prostaglandin E2 (PGE2) levels, directly measuring the biological translation of the SAR.

  • Enzyme Preparation: Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) supplemented with 1 µM hematin and 2 mM EDTA.

  • Inhibitor Incubation: Pre-incubate the enzymes with varying concentrations of the synthesized pyrazole methanesulfonamides (0.01 µM to 100 µM in DMSO) for 15 minutes at 37 °C.

    • Self-Validation: Include Celecoxib as a positive control and a 1% DMSO vehicle as a negative control (0% inhibition baseline).

  • Substrate Addition: Initiate the catalytic reaction by adding 10 µM arachidonic acid (AA).

  • Termination: After exactly 2 minutes, terminate the reaction by adding 1M HCl containing SnCl₂.

    • Causality: SnCl₂ acts as a reducing agent, rapidly converting the unstable intermediate PGH2 into the stable, quantifiable PGE2.

  • Quantification: Measure PGE2 levels using a competitive PGE2 ELISA kit. Calculate IC₅₀ values via non-linear regression analysis (e.g., using GraphPad Prism).

Mechanism AA Arachidonic Acid COX COX-2 Enzyme (Active Site) AA->COX Substrate PG Prostaglandin E2 (Inflammation) COX->PG Catalysis Inhibitor Pyrazole Methanesulfonamide (Selective Inhibitor) Inhibitor->COX Blocks Secondary Pocket

Fig 2. COX-2 signaling pathway and its targeted inhibition by pyrazole methanesulfonamides.

Conclusion

The transition from rigid pyrazole sulfonyl chlorides to flexible pyrazole methanesulfonyl chlorides represents a critical evolutionary step in the design of targeted sulfonamide therapeutics 3[3]. As demonstrated by the SAR data, pairing the sp³ methylene bridge with strategic pyrazole core substitutions (such as –CF₃ and aryl groups) allows researchers to finely tune lipophilicity, steric bulk, and binding angles, ultimately yielding highly selective inhibitors with robust clinical potential.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Adv. J. Chem. B.

Sources

Spectroscopic Comparison Guide: (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride vs. Its Regioisomers

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Document Purpose: To provide an objective, data-driven framework for distinguishing pyrazole methanesulfonyl chloride regioisomers using orthogonal spectroscopic techniques.

Introduction & Mechanistic Context

In medicinal chemistry, functionalized pyrazoles are privileged scaffolds. Specifically, (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride[1] and its primary regioisomer, (1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride, are highly sought-after building blocks for synthesizing bioactive sulfonamides.

However, the synthesis of these precursors—often involving the N-alkylation of 3-methylpyrazole followed by chlorosulfonylation—inevitably generates a mixture of 1,3-dimethyl and 1,5-dimethyl regioisomers[2]. Because these isomers possess identical molecular weights and highly similar polarities, chromatographic separation is challenging, and mass spectrometry (MS) alone cannot distinguish them. Unambiguous structural confirmation requires a rigorous, multi-pronged Nuclear Magnetic Resonance (NMR) approach[3].

This guide details the causality behind their spectroscopic differences and provides a self-validating protocol for absolute structural assignment.

Spectroscopic Disambiguation Workflow

To definitively assign the regiochemistry of the methyl groups on the pyrazole ring, a combination of 1D Chemical Shift Analysis and 2D Spatial/Bond Connectivity is required.

NMR_Workflow Mix Regioisomeric Mixture (1,3- vs 1,5-dimethyl pyrazoles) NMR1D 1D NMR (¹H, ¹³C) Chemical Shift Analysis Mix->NMR1D Initial Screening NMR2D 2D NMR (NOESY / HMBC) Spatial & Bond Connectivity NMR1D->NMR2D Ambiguity Resolution Iso13 (1,3-Dimethyl-1H-pyrazol-4-yl) methanesulfonyl chloride NOE: N1-CH₃ ↔ C5-H NMR2D->Iso13 Identifies Iso15 (1,5-Dimethyl-1H-pyrazol-4-yl) methanesulfonyl chloride NOE: N1-CH₃ ↔ C5-CH₃ NMR2D->Iso15 Identifies

Workflow for the spectroscopic disambiguation of pyrazole regioisomers.

Quantitative Spectroscopic Data

1D NMR Chemical Shift Analysis

The fundamental difference between the two isomers lies in the electronic environment of the unsubstituted ring carbon (C3 vs. C5).

  • Electronic Causality: In the pyrazole ring, the N1 atom (bearing the methyl group) is "pyrrole-like" (sp³-hybridized character, donating two electrons to the aromatic system), while N2 is "pyridine-like" (sp²-hybridized, with an orthogonal lone pair)[3]. The highly electronegative N1 atom exerts a strong inductive deshielding effect on the adjacent C5 position. Consequently, a proton at C5 (in the 1,3-isomer) will always appear further downfield (higher ppm) than a proton at C3 (in the 1,5-isomer).

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 400 MHz)

Nucleus / Position(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride(1,3-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chlorideDiagnostic Significance
N1-CH₃ (¹H) ~3.82 ppm (s, 3H)~3.85 ppm (s, 3H)Low (Overlapping)
Ring-CH₃ (¹H) ~2.35 ppm (s, 3H) at C5~2.28 ppm (s, 3H) at C3Moderate
C4-CH₂SO₂Cl (¹H) ~4.75 ppm (s, 2H)~4.72 ppm (s, 2H)Low
Ring-H (¹H) ~7.45 ppm (s, 1H) at C3 ~7.52 ppm (s, 1H) at C5 High
Ring-CH₃ (¹³C) ~10.5 ppm (C5)~12.8 ppm (C3)High

(Note: Exact chemical shifts may drift by ±0.05 ppm depending on sample concentration, but the relative downfield shift of C5-H vs C3-H remains constant[4].)

2D NMR: The Gold Standard for Regioisomers

Because 1D chemical shifts can be perturbed by solvent effects, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the absolute source of truth. NOESY detects through-space interactions (< 5 Å).

Table 2: Key 2D NMR Correlations

Experiment(1,5-Dimethyl...) Isomer(1,3-Dimethyl...) IsomerCausality / Logic
NOESY Strong cross-peak between N1-CH₃ and C5-CH₃ Strong cross-peak between N1-CH₃ and C5-H The N1-methyl group is spatially locked adjacent to position 5. It will show an NOE to whatever substituent occupies C5.
HMBC N1-CH₃ couples to C5 (bearing a methyl)N1-CH₃ couples to C5 (bearing a proton)³J_CH long-range coupling confirms the carbon framework.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, do not rely solely on absolute ppm values without internal calibration. Follow this self-validating protocol[3].

Step 1: Sample Preparation & Internal Calibration
  • Dissolution: Dissolve 10–15 mg of the purified pyrazole methanesulfonyl chloride in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation Check: Before analyzing the pyrazole peaks, the operator must verify that the residual CHCl₃ solvent peak is exactly calibrated to 7.26 ppm (¹H) and 77.16 ppm (¹³C) . Failure to calibrate will invalidate the subtle 0.07 ppm difference between the C3-H and C5-H signals.

Step 2: 1D Acquisition
  • ¹H NMR: Acquire at 400 MHz (or higher) with a 30° pulse angle, 16 scans, and a 2-second relaxation delay.

  • Data Check: Verify the integration ratio is exactly 3:3:2:1 (N1-CH₃ : Ring-CH₃ : CH₂SO₂Cl : Ring-H). If additional peaks are present in the 2.2–2.4 ppm or 7.4–7.6 ppm regions, the sample is a regioisomeric mixture[2].

Step 3: 2D NOESY Acquisition (Definitive Proof)
  • Parameters: Set up a 2D NOESY experiment. The critical parameter is the mixing time (d8) . For small molecules like these pyrazoles (MW ~208 g/mol ), the correlation time is short. Set the mixing time to 400–500 ms to allow sufficient NOE buildup without excessive spin diffusion.

  • Interpretation:

    • Locate the N1-CH₃ singlet at ~3.8 ppm on the F2 axis.

    • Scan vertically along the F1 axis. If a cross-peak appears at ~2.3 ppm, you have the 1,5-dimethyl isomer . If a cross-peak appears at ~7.5 ppm, you have the 1,3-dimethyl isomer .

References

  • (1,5-Dimethyl-1H-pyrazol-4-yl)
  • Source: benchchem.
  • Source: researchgate.
  • Source: mdpi.

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Safety Operating Guide

(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride

Executive Summary

(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (CAS: 1521729-69-0) is a highly reactive electrophilic building block widely utilized in drug discovery for the synthesis of sulfonamides. While highly valuable synthetically, its utility is matched by significant operational hazards. Like all sulfonyl chlorides, it is exquisitely moisture-sensitive, corrosive, and capable of causing severe chemical burns [1]. This guide provides researchers and drug development professionals with a self-validating, mechanistic protocol for the safe neutralization and disposal of this compound.

Quantitative Safety & Physicochemical Profile

Understanding the physical and chemical parameters of the compound is the first step in designing a safe disposal strategy.

ParameterSpecification / Hazard DataOperational Implication
Chemical Name (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chlorideTarget analyte for chemical waste manifesting.
CAS Number 1521729-69-0Required for institutional EH&S tracking [1].
Molecular Weight 208.67 g/mol Used to calculate stoichiometric base requirements for neutralization.
Physical State Solid / Semi-solidRequires dissolution in an inert solvent prior to aqueous quenching to prevent clumping.
GHS Classification Skin Corr. 1B, Eye Dam. 1, STOT SE 3Mandates heavy PPE (face shield, acid-resistant neoprene gloves) [3].
Incompatibilities Water, Alcohols, Strong Bases, OxidizersReacts violently; generates toxic HCl gas and heat upon uncontrolled contact [2].

Mechanistic Rationale for Disposal Protocols

Before executing any disposal, it is critical to understand the chemical causality driving the safety requirements. The primary reaction during disposal is the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid and hydrochloric acid (HCl).

The Reaction: R-CH2-SO2Cl + H2O → R-CH2-SO3H + HCl + Heat

The "Sulfene" Pathway: Because (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride possesses alpha-protons (the -CH2- group adjacent to the sulfonyl), exposing it to strong bases during neutralization can trigger an E1cB elimination. This forms a highly reactive sulfene intermediate (R-CH=SO2), which then rapidly hydrates to the sulfonate. This pathway is exceptionally fast and violently exothermic.

Why not add water directly to the chemical? Adding water directly to a bulk sulfonyl chloride creates a localized, reagent-rich exothermic reaction. Because water is the limiting reagent in that scenario, the generated heat cannot dissipate, causing the water to flash-boil. This aerosolizes the unreacted sulfonyl chloride and the newly formed HCl gas, creating a severe inhalation hazard [2].

To prevent this, the protocol relies on two foundational principles:

  • Thermal Control: Utilizing an ice bath to act as an infinite heat sink.

  • Stoichiometric Buffering (Reverse Addition): Adding the electrophile dropwise to a vast excess of aqueous base ensures the base is always in excess, safely buffering the generated HCl immediately and preventing toxic off-gassing [3].

Disposal Workflow Diagram

DisposalWorkflow Start Identify Waste Type: (1,5-Dimethyl-1H-pyrazol-4-yl) methanesulfonyl chloride Decision Is the waste contaminated or >50g in scale? Start->Decision SmallScale Small Scale (<50g) Uncontaminated Reagent Decision->SmallScale No LargeScale Large Scale / Contaminated (Spills, Mixed Waste) Decision->LargeScale Yes Prep Prepare 5% NaOH or NaHCO3 in a robust Ice Bath SmallScale->Prep Absorb Contain spill with inert absorbent (Sand/Vermiculite) LargeScale->Absorb Add Dropwise addition of chloride into base with rapid stirring Prep->Add Monitor Monitor pH (>8.0) and temperature (<20°C) Add->Monitor Drain Transfer to Aqueous Hazardous Waste Stream Monitor->Drain Pack Seal in chemically compatible hazardous waste container Absorb->Pack Incinerate Dispatch to Approved Waste Disposal Plant Pack->Incinerate

Decision matrix and operational workflow for sulfonyl chloride waste disposal.

Step-by-Step Neutralization Methodology (Small Scale: <50g)

This procedure is designed for the deliberate destruction of expired, degraded, or residual (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride.

Phase 1: Preparation and Environmental Controls

  • Isolate the Workspace: Conduct all operations inside a certified chemical fume hood with the sash lowered to the lowest workable height.

  • Prepare the Quenching Bath: In a large Erlenmeyer flask or beaker, prepare a 2.5 M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO3) solution. Rule of thumb: Use at least 10 mL of basic solution per 1 gram of sulfonyl chloride.

  • Establish the Heat Sink: Submerge the quenching flask in a secondary container filled with an ice-water slurry. Place the entire setup on a magnetic stir plate.

Phase 2: Reagent Solubilization

  • Solvate the Solid: Because (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is typically a solid or viscous semi-solid, direct addition to water can cause clumping. Dissolve the waste material in a minimal volume of a dry, unreactive, water-miscible solvent (e.g., Tetrahydrofuran [THF] or 1,4-Dioxane).

  • Causality Check: Dissolution ensures a homogeneous reaction rate and prevents the formation of unreacted "core-shells" that could rupture dangerously later in the waste stream.

Phase 3: Controlled Quenching (Self-Validating)

  • Initiate Stirring: Begin vigorous magnetic stirring of the basic bath.

  • Reverse Addition: Transfer the solvated sulfonyl chloride to an addition funnel. Add the solution dropwise into the stirring basic bath.

  • Validation Checkpoint 1 (Thermal): Monitor the external temperature of the flask. If the internal temperature exceeds 20°C, halt the addition immediately until the ice bath cools the system back down to <5°C.

  • Validation Checkpoint 2 (Chemical): If using NaHCO3, monitor the CO2 evolution (bubbling). If bubbling becomes too vigorous, slow the addition rate.

Phase 4: Verification and Waste Segregation

  • Final Stir: Once the addition is complete, allow the mixture to stir for an additional 60 minutes while slowly warming to room temperature.

  • Validation Checkpoint 3 (pH Verification): Test the solution with pH indicator paper. The system is self-validated as fully neutralized and safe only when the pH remains consistently >8.0 and no further heat is evolved. If the pH is <7, add additional NaOH until basic.

  • Disposal: Transfer the neutralized aqueous/organic mixture to a properly labeled hazardous waste carboy for institutional EH&S collection [4].

Spill Response & Contaminated Waste Management (Large Scale)

If a bottle breaks or a large quantity (>50g) is compromised, do not attempt active neutralization, as the exothermic heat cannot be safely controlled outside of a reactor.

  • Evacuate and Ventilate: Immediately step back, ensure the fume hood or room exhaust is on maximum, and allow any initial HCl fumes to clear [2].

  • Containment: Cover the spill entirely with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.

    • Critical Warning: Never use combustible materials like paper towels or sawdust, as the heat of the reaction with ambient moisture can cause them to ignite [3].

  • Collection: Using a non-sparking plastic scoop, carefully sweep the absorbed mixture into a heavy-duty, chemically compatible hazardous waste bucket (e.g., high-density polyethylene, HDPE).

  • Seal and Manifest: Seal the container tightly. Label it explicitly as "Extremely Hazardous Waste: Unreacted Sulfonyl Chloride / Corrosive / Water-Reactive" and request an immediate pickup from your Environmental Health & Safety (EH&S) department [4].

References

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego Environment, Health & Safety. URL:[Link]

Personal protective equipment for handling (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Handling (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (CAS: 1521729-69-0) requires a rigorous, field-proven approach to laboratory safety. As a highly reactive sulfonyl chloride derivative utilized in pharmaceutical synthesis, its utility in forming sulfonamides is directly tied to its aggressive electrophilic reactivity.

As an Application Scientist, I design safety protocols based on chemical causality and self-validating systems . You must not only know what to do, but why you are doing it, and how to prove your safety measures are actively working.

Chemical Reactivity and Hazard Causality

To handle this compound safely, you must understand its primary degradation pathway. Like its parent compound, methanesulfonyl chloride, this pyrazole derivative is exquisitely sensitive to ambient moisture.

The Causality of the Hazard: Upon contact with water, the sulfonyl chloride bond undergoes rapid, exothermic hydrolysis to generate hydrochloric acid (HCl) and (1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonic acid [1].

  • Inhalation & Lachrymator Risk: The immediate release of volatilized HCl gas acts as a potent and causes severe respiratory tract necrosis[2].

  • Corrosivity: Direct skin contact results in deep chemical burns due to the synergistic destructive effects of the generated sulfonic acid and HCl[3].

Quantitative Operational Parameters

To ensure safety, operational parameters must be strictly controlled. The following table summarizes the critical quantitative data required for safe handling and disposal.

ParameterQuantitative Target / LimitOperational Significance
Fume Hood Face Velocity 100 fpm (feet per minute)Minimum airflow required to safely capture volatilized HCl gas[3].
Storage Temperature 15–25°C (Cool, dry environment)Prevents thermal degradation and internal pressure buildup[1].
Neutralization Quench pH 7.0 – 8.0Confirms the complete destruction of the reactive sulfonyl chloride[4].
Quenching Agent 5% NaHCO3​ (aqueous)Provides a controlled, mild exothermic neutralization without violent boiling[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. Equipment must be selected based on the specific permeation rates of corrosive acids.

PPE CategoryRequired SpecificationMechanistic Rationale
Hand Protection Heavy-duty Nitrile or Neoprene gloves.Sulfonyl chlorides rapidly degrade latex. Nitrile and neoprene provide high chemical resistance against the generated HCl and sulfonic acids[1][4].
Eye/Face Protection Chemical splash goggles paired with a full-face shield.Safety glasses are inadequate. The face shield prevents blinding tissue necrosis from unexpected exothermic splashing during reagent transfer[5].
Body Protection Chemical-resistant apron over a standard cotton lab coat.Cotton absorbs spills and holds acid against the skin; an impermeable apron prevents the corrosive reagent from penetrating[1].

Standard Operating Procedure: Safe Handling & Reaction Setup

Every operational step must function as a self-validating system to ensure the environment remains moisture-free.

Step 1: Environmental Validation

  • Action: Verify the fume hood continuous flow monitor reads 100 fpm.

  • Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily, confirming active negative pressure.

Step 2: Inert Atmosphere Setup

  • Action: Purge the reaction vessel with dry Argon or Nitrogen using a Schlenk line.

  • Causality: Atmospheric moisture will prematurely hydrolyze the sulfonyl chloride, reducing your reaction yield and building dangerous internal gas pressure (HCl) inside the flask[1].

Step 3: Reagent Transfer

  • Action: Transfer the reagent using a gas-tight syringe or cannula under positive inert gas pressure. Do not open the reagent bottle to ambient air.

  • Self-Validation: The absence of white fumes at the needle tip confirms the integrity of your moisture-free transfer. (White fumes indicate HCl gas reacting with ambient humidity).

Emergency Spill Response and Disposal Plan

If a spill occurs, the immediate danger is the rapid generation of toxic fumes.

Workflow Start Spill: (1,5-Dimethyl-1H-pyrazol-4-yl) methanesulfonyl chloride Evac Evacuate & Maximize Hood Ventilation Start->Evac Absorb Absorb with Vermiculite/Sand (NEVER use sawdust) Evac->Absorb Neutralize Quench with 5% NaHCO3(aq) (Dropwise addition) Absorb->Neutralize Validate Test pH (Target: 7.0 - 8.0) Neutralize->Validate Validate->Neutralize If pH < 7 Waste Transfer to Corrosive Hazardous Waste Validate->Waste If pH 7-8

Operational and emergency workflow for sulfonyl chloride spill response and neutralization.

Step-by-Step Spill Cleanup & Neutralization:

  • Containment: Evacuate non-essential personnel. Ensure the fume hood is operating at maximum capacity to vent [3].

  • Absorption: Cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite.

    • Causality:Never use sawdust or paper towels. The exothermic hydrolysis reaction generates enough heat to ignite combustible materials[4].

  • Neutralization (Quenching): Carefully transfer the absorbed mass into a large beaker inside the fume hood. Slowly add a cold 5% Sodium Bicarbonate ( NaHCO3​ ) solution.

    • Causality: Using a weak base like NaHCO3​ controls the exothermic neutralization. Using a strong base (like NaOH) will cause a violent, boiling exothermic reaction that splatters corrosive material[1].

  • Self-Validation: Monitor the pH of the slurry using pH indicator strips. The neutralization is complete only when the pH stabilizes between 7.0 and 8.0 and CO2​ bubbling ceases[4].

  • Disposal: Transfer the neutralized, solid-liquid mixture into a clearly labeled, corrosion-resistant high-density polyethylene (HDPE) waste container. Do not tightly seal immediately; allow residual CO2​ to vent before final sealing to prevent container rupture[2][3].

References

  • Horiazon Chemical. "Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices." Horiazon Chemical. Available at: [Link]

  • International Labour Organization (ILO). "ICSC 1163 - METHANESULFONYL CHLORIDE." International Chemical Safety Cards. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.